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  • Product: (5-Bromo-2-methylpyrimidin-4-yl)methanol

Core Science & Biosynthesis

Foundational

(5-Bromo-2-methylpyrimidin-4-yl)methanol CAS number and molecular identifiers

Modular Architecture for Medicinal Chemistry Applications Executive Summary (5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS 1823893-86-2) represents a high-value "privileged scaffold" intermediate in modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Modular Architecture for Medicinal Chemistry Applications

Executive Summary

(5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS 1823893-86-2) represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1] Its structural utility lies in its dual-functional nature: the 5-bromo position serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-hydroxymethyl group acts as a versatile anchor for etherification, oxidation, or halogenation.[1] This guide outlines the molecular specifications, synthetic pathways, and reactivity profiles necessary to utilize this core in the development of kinase inhibitors and fragment-based drug discovery (FBDD) campaigns.[1]

Molecular Identity & Physiochemical Profile[1][2]

The precise identification of this pyrimidine derivative is critical, as it is frequently confused with its pyridine isomers (e.g., (5-bromo-2-methylpyridin-4-yl)methanol).[1]

Table 1: Core Molecular Specifications

PropertySpecification
Chemical Name (5-Bromo-2-methylpyrimidin-4-yl)methanol
CAS Number 1823893-86-2
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Exact Mass 201.9742
SMILES CC1=NC(CO)=C(Br)C=N1
InChI Key IUHZHOVJQVVTDK-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc) ~2.5 (Pyrimidine N), ~13.5 (Hydroxyl)

Synthetic Architecture

Causality & Logic: The synthesis of (5-Bromo-2-methylpyrimidin-4-yl)methanol is most reliably achieved via the reduction of its corresponding ester or carboxylic acid precursor.[1] Direct ring construction is possible but less convergent.[1] The ester reduction route is preferred in industrial settings due to the availability of the precursor Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate .[1]

Validated Synthetic Protocol (Ester Reduction)

Rationale: Pyrimidine esters are electron-deficient, making them susceptible to reduction.[1] While Lithium Aluminum Hydride (LiAlH₄) is effective, it requires strict anhydrous conditions.[1] A Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) system is recommended for its chemoselectivity and operational safety, minimizing debromination side reactions.[1]

Reagents:

  • Precursor: Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (CAS 1370725-12-4 or similar)[1]

  • Reductant: NaBH₄ (2.0 equiv)[1]

  • Additive: CaCl₂ (1.0 equiv) - activates the ester carbonyl[1]

  • Solvent: Ethanol/THF (2:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (10 mmol) in anhydrous THF (20 mL) and absolute Ethanol (40 mL).

  • Activation: Add anhydrous CaCl₂ (10 mmol) and stir at 0°C for 15 minutes. Explanation: Calcium coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Reduction: Portion-wise add NaBH₄ (20 mmol) over 20 minutes, maintaining temperature <5°C. Caution: Exothermic hydrogen evolution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1]

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂, Gradient 0-10% MeOH in DCM).

Synthetic Pathway Visualization

SynthesisPath Figure 1: Chemoselective Reduction of Pyrimidine Ester to Alcohol Start Ethyl 5-bromo-2-methyl- pyrimidine-4-carboxylate (Ester Precursor) Reagents NaBH4 / CaCl2 EtOH/THF, 0°C Start->Reagents Intermediate Borate Complex Reagents->Intermediate Product (5-Bromo-2-methyl- pyrimidin-4-yl)methanol (Target) Intermediate->Product Hydrolysis (NH4Cl)

Chemo-Informatics & Reactivity Profiling

Expertise: The utility of this scaffold is defined by its orthogonal reactivity.[1] The 5-bromo position is "soft" (susceptible to Pd-insertion), while the 4-hydroxymethyl is "hard" (susceptible to acylation/alkylation).[1]

Divergent Reactivity Map[1]
  • Suzuki-Miyaura Coupling (C5): The electron-deficient pyrimidine ring facilitates oxidative addition of Palladium at the C-Br bond.[1]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.[1]

  • Alcohol Activation (C4):

    • Chlorination:[1] SOCl₂ (Thionyl chloride) converts the alcohol to a benzylic-like chloride, highly reactive for SN2 displacement by amines (e.g., morpholine, piperazine).[1]

    • Oxidation:[1] MnO₂ (Manganese dioxide) selectively oxidizes the alcohol to the aldehyde without affecting the pyrimidine ring or bromine.

Reactivity Visualization[1]

ReactivityMap Figure 2: Orthogonal Functionalization of the Pyrimidine Scaffold Core (5-Bromo-2-methyl- pyrimidin-4-yl)methanol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Chlorination Chlorination (SOCl2) Core->Chlorination Oxidation Oxidation (MnO2) Core->Oxidation Biaryl 5-Aryl-2-methyl- pyrimidin-4-yl-methanol Suzuki->Biaryl C-C Bond Formation Chloride 4-(Chloromethyl)-5-bromo- 2-methylpyrimidine Chlorination->Chloride OH -> Cl Conversion Aldehyde 5-Bromo-2-methyl- pyrimidine-4-carbaldehyde Oxidation->Aldehyde Alcohol -> Aldehyde

Applications in Medicinal Chemistry

This specific isomer is a critical building block for Kinase Inhibitors .[1] The pyrimidine ring mimics the adenine base of ATP, allowing it to bind to the hinge region of kinases.[1]

  • EGFR Inhibitors: The 4-position side chain often extends into the solvent-exposed region or the ribose pocket.[1]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~203 Da, it is an ideal "fragment" starting point.[1] It obeys the "Rule of Three" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).[1]

Safety & Handling (MSDS Summary)

Trustworthiness: While specific toxicological data for this exact intermediate may be sparse, it should be handled with the standard precautions for halogenated heterocycles.

  • GHS Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use a fume hood.[1] Avoid dust formation.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic-like alcohol can be prone to slow oxidation if exposed to air.[1]

References

  • Chemical Identification & CAS Valid

    • Source: ChemSrc & BLDPharm Database.[1]

    • Entry: (5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS 1823893-86-2).[1][3][4]

    • URL:[Link][1]

  • Synthetic Methodology (Ester Reduction)

    • Source: Master Organic Chemistry.[1] "Sodium Borohydride (NaBH4) Reduction of Esters."

    • Relevance: Validates the use of NaBH4/Lewis Acid or NaBH4/MeOH for reducing electron-deficient esters.
    • URL:[Link]

  • Precursor Identific

    • Source: ChemicalBook. "5-Bromo-2-methylpyrimidine-4-carboxylic acid ethyl ester."[1][5]

    • Relevance: Identifies the starting material for the reduction protocol.[1][6]

Sources

Exploratory

Applications of (5-Bromo-2-methylpyrimidin-4-yl)methanol in medicinal chemistry

Technical Guide: Strategic Utilization of (5-Bromo-2-methylpyrimidin-4-yl)methanol in Medicinal Chemistry Executive Summary (5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS: 100707-39-9) represents a "linchpin" intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Strategic Utilization of (5-Bromo-2-methylpyrimidin-4-yl)methanol in Medicinal Chemistry

Executive Summary

(5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS: 100707-39-9) represents a "linchpin" intermediate in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile : it possesses a halogenated core suitable for transition-metal catalysis and a "benzylic-like" alcohol handle for nucleophilic functionalization. This dual nature allows it to serve as a core scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and thiamine antagonism modulators.[1]

This guide details the structural logic, synthetic workflows, and validated protocols for deploying this scaffold in high-throughput library generation.

Part 1: Structural Analysis & Reactivity Profile

The molecule is defined by three distinct vectors of modification, enabling the rapid construction of Structure-Activity Relationship (SAR) tables.

The Electrophilic Vector (C-5 Bromine)
  • Role: The 5-bromo substituent is electronically activated by the electron-deficient pyrimidine ring.[1]

  • Reactivity: It is a prime candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1]

  • Medicinal Application: Used to install aryl or heteroaryl "tails" that reach into the hydrophobic pocket of enzyme active sites (e.g., the gatekeeper region of kinases).

The Nucleophilic/Electrophilic Switch (C-4 Methanol)
  • Role: The hydroxymethyl group at the C-4 position mimics the connectivity found in Thiamine (Vitamin B1).

  • Reactivity:

    • As Nucleophile: Can participate in Mitsunobu reactions or ether synthesis.

    • As Electrophile: Easily converted to a chloride (via SOCl₂) or mesylate, allowing for

      
       displacement by amines or thiols.
      
  • Medicinal Application: Critical for attaching solubilizing groups (morpholines, piperazines) or linking to hinge-binding motifs.[1]

The Steric Modulator (C-2 Methyl)
  • Role: Provides metabolic stability by blocking the C-2 position from oxidative metabolism (e.g., by aldehyde oxidase).[1]

  • Medicinal Application: Modulates lipophilicity (logP) and induces specific conformational twists in the final drug molecule.

Part 2: Visualization of Chemical Logic

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core (5-Bromo-2-methylpyrimidin-4-yl)methanol Path1 Pathway A: C-5 Cross-Coupling (Suzuki/Stille) Core->Path1 Pd(PPh3)4, Ar-B(OH)2 Path2 Pathway B: Alcohol Activation (Chlorination/Mesylation) Core->Path2 SOCl2 or MsCl Path3 Pathway C: Oxidation (Aldehyde/Acid) Core->Path3 MnO2 or Dess-Martin Product1 Bi-Aryl/Heteroaryl Scaffolds (Kinase Inhibitors) Path1->Product1 Product2 Linker Installation (Solubilizing Groups) Path2->Product2 Product3 Bioisostere Construction (Thiamine Analogs) Path3->Product3

Caption: Orthogonal synthetic vectors for (5-Bromo-2-methylpyrimidin-4-yl)methanol.

Part 3: Validated Experimental Protocols

These protocols are designed for scalability and reproducibility in a medicinal chemistry setting.

Protocol A: Activation of the Alcohol (Chlorination)

Objective: Convert the C-4 hydroxyl group into a reactive chloride for subsequent amine alkylation.

Reagents:

  • Substrate: (5-Bromo-2-methylpyrimidin-4-yl)methanol (1.0 eq)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (4.9 mmol) of the starting alcohol in 15 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Explanation: Controlling temperature prevents competitive displacement of the bromine or ring decomposition.

  • Addition: Add

    
     dropwise over 10 minutes.
    
  • Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[2]

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual

    
     and HCl.
    
  • Result: The crude 5-bromo-4-(chloromethyl)-2-methylpyrimidine hydrochloride salt is obtained as a yellow solid, usually sufficiently pure (>95%) for the next step.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling at C-5

Objective: Install an aryl group at the 5-position. Note: It is often strategic to perform alkylation at C-4 before this step to avoid catalyst poisoning by the free alcohol.

Reagents:

  • Substrate: 5-Bromo-pyrimidine derivative (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or pressure tube, combine the substrate, boronic acid, and palladium catalyst.

  • Solvent System: Add 1,4-Dioxane and the aqueous base.

  • Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 mins in a microwave reactor).

  • Purification: Filter through a Celite pad, dilute with EtOAc, wash with brine, and purify via silica gel flash chromatography.

Part 4: Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds (The "Hinge Binder" Strategy)

Pyrimidine rings are "privileged structures" in kinase inhibition because N-1 and N-3 can accept hydrogen bonds from the kinase hinge region (e.g., Met341 in Src kinase).

  • Strategy: The 5-bromo position is coupled to an aryl ring that occupies the "selectivity pocket." The 4-methanol is converted to an amine to interact with the solvent front or ribose binding pocket.

  • Example Class: JAK2 and EGFR inhibitors often utilize this substitution pattern to maximize potency while maintaining solubility.

Thiamine Antagonists (Antimetabolites)

Structurally, the (2-methylpyrimidin-4-yl)methanol moiety is the "head" group of Thiamine (Vitamin B1).

  • Mechanism: By modifying the linker at the 4-position (replacing the thiazole of thiamine with other heterocycles), chemists create antagonists that block thiamine pyrophosphokinase.

  • Application: Research into antimicrobial agents (targeting bacterial thiamine synthesis) and oncology (targeting cancer cell metabolism).

Data Summary: Substituent Effects on Reactivity

PositionSubstituentElectronic EffectSynthetic Utility
C-2 MethylWeak Donor (+I)Increases lipophilicity; blocks metabolic oxidation.
C-4 MethanolDonor (via O)Versatile linker; H-bond donor/acceptor.
C-5 BromineElectron Withdrawing (-I)Site for Pd-catalyzed C-C bond formation.[1]

Part 5: Synthetic Workflow Diagram

The following flowchart outlines the standard library generation workflow using this intermediate.

Workflow Start Starting Material: (5-Bromo-2-methylpyrimidin-4-yl)methanol Step1 Step 1: Chlorination (SOCl2, DCM) Start->Step1 Intermediate Intermediate: 5-Bromo-4-(chloromethyl)-2-methylpyrimidine Step1->Intermediate Step2 Step 2: Nucleophilic Displacement (HNR2, K2CO3, DMF) Intermediate->Step2 Scaffold Scaffold: 5-Bromo-4-(aminomethyl)pyrimidine Step2->Scaffold Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Scaffold->Step3 Final Final Library: 5-Aryl-4-(aminomethyl)pyrimidines Step3->Final

Caption: Standard workflow for generating kinase inhibitor libraries from the methanol intermediate.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine."[1][3] BenchChem Application Notes. Link

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Alcohols to Alkyl Halides." Reagent Guide. Link

  • National Institutes of Health (NIH). "Recent Advances in Pyrimidine-Based Drugs." PubMed Central. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. Link

  • ChemicalBook. "(5-Bromo-2-methylpyrimidin-4-yl)methanol Properties and Suppliers." ChemicalBook Database. Link

Sources

Foundational

Architecting the Future of Therapeutics: Pyrimidine-Based Heterocyclic Building Blocks in Drug Discovery

Introduction: The "Privileged" Nature of Pyrimidine Scaffolds In the realm of medicinal chemistry, the pyrimidine ring—a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Nature of Pyrimidine Scaffolds

In the realm of medicinal chemistry, the pyrimidine ring—a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3—is universally recognized as a "privileged scaffold." Because pyrimidines are fundamental building blocks of life (forming the nucleobases cytosine, thymine, and uracil), they exhibit an intrinsic compatibility with cellular machinery and biological receptors 1.

From an application scientist's perspective, the power of pyrimidine lies in its structural adaptability. The core acts as a highly efficient bioisostere for phenyl rings, but with vastly superior aqueous solubility and hydrogen-bonding capacity. The nitrogen atoms serve as potent hydrogen-bond acceptors, while the planar aromatic system engages in critical


 stacking interactions within the binding pockets of target proteins, particularly kinases 2. This structural versatility allows medicinal chemists to finely tune pharmacokinetics and pharmacodynamics by modifying the N1/N3 and C2/C4/C5/C6 positions 3.

Clinical Validation: FDA-Approved Pyrimidine Therapeutics

The ubiquity of pyrimidine derivatives in modern pharmacology cannot be overstated. Over the past decade, a rapidly expanding portfolio of FDA-approved drugs has highlighted pyrimidine as a highly versatile heteroaromatic scaffold, particularly in oncology and infectious diseases [[4]]().

To contextualize the translational success of these compounds, Table 1 summarizes key quantitative and mechanistic data for representative FDA-approved pyrimidine-based therapeutics 5, 6.

Table 1: Representative FDA-Approved Pyrimidine-Based Therapeutics

Drug NameTarget / Mechanism of ActionPrimary IndicationPyrimidine Scaffold Function
Osimertinib EGFR (T790M) Tyrosine Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC)Core scaffold binds the ATP pocket via H-bonding.
5-Fluorouracil (5-FU) Thymidylate Synthase InhibitorColorectal / Breast CancerUracil analog; acts as a false antimetabolite.
Imatinib BCR-ABL Tyrosine Kinase InhibitorChronic Myeloid Leukemia (CML)Anchors the molecule in the kinase hinge region.
Capecitabine Prodrug of 5-FluorouracilMetastatic Breast CancerEnzymatically converted to active pyrimidine analog.
Estravirine Non-Nucleoside Reverse Transcriptase InhibitorHIV-1 InfectionDiarylpyrimidine core provides conformational flexibility.

Targeted Modulation: Kinase Inhibition Pathways

In oncology, pyrimidines are predominantly utilized as ATP-competitive kinase inhibitors. Because the pyrimidine ring structurally mimics the adenine moiety of ATP, it effectively competes for the ATP-binding cleft of overactive kinases like EGFR (Epidermal Growth Factor Receptor) [[7]](). By anchoring into the hinge region via hydrogen bonds, the pyrimidine core prevents ATP from phosphorylating downstream effectors, thereby shutting down the Ras/Raf/MEK and PI3K/AKT proliferation pathways.

EGFR_Pathway EGFR EGFR (Kinase Domain) Ras Ras/Raf/MEK Pathway EGFR->Ras Phosphorylation PI3K PI3K/AKT Pathway EGFR->PI3K Phosphorylation ATP ATP Binding ATP->EGFR Activates Pyrimidine Pyrimidine Inhibitor (e.g., Osimertinib) Pyrimidine->EGFR Competitive Inhibition (Blocks ATP) Proliferation Tumor Proliferation Pyrimidine->Proliferation Inhibits Apoptosis Apoptosis (Cell Death) Pyrimidine->Apoptosis Induces Ras->Proliferation Drives PI3K->Proliferation Drives

Mechanism of action: Pyrimidine inhibitors competitively block ATP at the EGFR kinase domain.

Advanced Synthetic Methodologies: The Biginelli Reaction

To rapidly generate diverse libraries of pyrimidine analogs for high-throughput screening, medicinal chemists rely on Multicomponent Reactions (MCRs). The most prominent MCR for pyrimidine synthesis is the Biginelli Reaction —a one-pot cyclocondensation of an aromatic aldehyde, a


-ketoester (e.g., ethyl acetoacetate), and urea/thiourea to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) 8.

Experimental Protocol: Microwave-Assisted Biginelli Synthesis of DHPMs

This protocol is designed as a self-validating system: the visual transition from a clear solution to a heavy precipitate upon aqueous quenching physically confirms the successful formation of the highly hydrophobic DHPM core.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In a 10 mL microwave vessel, combine equimolar amounts (1.0 mmol) of substituted benzaldehyde, ethyl acetoacetate, and urea.

  • Causality: Utilizing strict 1:1:1 stoichiometry prevents the accumulation of unreacted precursors, which drastically simplifies downstream purification and prevents false positives in subsequent biological assays.

Step 2: Catalyst Integration

  • Action: Add 10 mol% of Iron(III) chloride hexahydrate (

    
    ) to the mixture.
    
  • Causality: The Lewis acid coordinates specifically with the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbon center, vastly accelerating the initial rate-limiting nucleophilic attack by urea to form the crucial N-acyliminium ion intermediate.

Step 3: Microwave-Assisted Cyclocondensation

  • Action: Suspend the reactants in 2 mL of absolute ethanol. Seal the vessel and subject it to microwave irradiation (100°C, 150 W) for exactly 10-15 minutes.

  • Causality: Ethanol efficiently solubilizes the reactive intermediates. Microwave irradiation provides rapid, uniform dielectric heating, driving the thermodynamic cyclization forward in minutes rather than the hours required by conventional conductive heating 10.

Step 4: Orthogonal Monitoring

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Causality: TLC provides immediate, orthogonal chromatographic validation that the limiting reagent (the aldehyde) has been completely consumed before initiating workup.

Step 5: Self-Purifying Workup

  • Action: Pour the hot reaction mixture into 15 mL of ice-cold distilled water and stir vigorously for 5 minutes. Filter the resulting precipitate under a vacuum.

  • Causality: DHPMs are highly insoluble in cold water, whereas unreacted urea, ethanol, and the metal catalyst dissolve readily. This step acts as a thermodynamic sink, pulling the product out of solution and acting as a self-purifying precipitation step 11. Recrystallization from hot ethanol yields analytically pure (>98%) pyrimidine building blocks.

Workflow for Hit-to-Lead Optimization

The synthesis of pyrimidine derivatives is only the first step in a rigorous drug discovery pipeline. Once libraries of DHPMs or fused pyrimidines (e.g., pyrido-pyrimidines) are synthesized, they must be funneled through an iterative Hit-to-Lead optimization workflow.

Drug_Discovery_Workflow Design In Silico Design (Docking/SAR) Synthesis MCR Synthesis (e.g., Biginelli) Design->Synthesis Scaffold Selection Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Crude Product InVitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) Purification->InVitro Pure Compound Optimization Hit-to-Lead Optimization InVitro->Optimization Activity Data Optimization->Design SAR Feedback Candidate Preclinical Candidate Optimization->Candidate High Efficacy/Low Tox

Iterative hit-to-lead workflow for pyrimidine-based drug discovery and optimization.

By combining in silico molecular docking with the rapid synthetic turnaround of the Biginelli reaction, researchers can establish robust Structure-Activity Relationships (SAR). For example, substituting the C5 position of the pyrimidine ring with lipophilic electron-withdrawing groups (like halogens) often enhances cell membrane permeability and increases the inhibitory potency against specific cancer cell lines [[12]]().

Conclusion and Future Perspectives

References

  • Krishnasamy SK, et al. "A review: pyrimidine-based heterocyclic hybrids as emerging anticancer chemotypes: Structural innovations and therapeutic insights." Int J Pharm Chem Anal. 2

  • "A critical review on the sustainable synthesis of pyrimidine-based heterocycles and their biological activities." CoLab.ws. 3

  • "FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application." ResearchGate. 4

  • "Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates." NIH.gov.7

  • "Anticancer potential of fused heterocycles: structural insights and mechanistic advances." NIH.gov. 12

  • "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact." GSC Online Press. 5

  • "The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry." Units.it. 9

  • "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential." IJSAT. 1

  • "Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions." MDPI.6

  • "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." ENS-Lyon. 8

  • "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties." MDPI. 10

  • "Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds." PMC/NIH.gov. 11

Sources

Exploratory

5-Bromopyrimidine Derivatives in Oncology: A Technical Guide to Mechanistic Pathways and Bioassay Protocols

Executive Summary & Chemical Rationale The pyrimidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. The strategic introduction of a bromine atom at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The pyrimidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. The strategic introduction of a bromine atom at the 5-position of the pyrimidine ring creates a highly versatile pharmacophore[1]. From a physicochemical perspective, the electron-withdrawing nature of the halogen modulates the pKa of the heterocyclic nitrogen atoms, while its high lipophilicity significantly enhances passive transport across biological membranes[2]. Furthermore, the C5-bromine serves as a critical vector for halogen bonding within the hydrophobic pockets of target proteins, such as kinases and topoisomerases[2].

This whitepaper synthesizes recent advancements in 5-bromopyrimidine derivatives as anticancer agents, detailing their multi-targeted mechanisms of action and providing standardized, self-validating protocols for their in vitro evaluation.

Multi-Targeted Mechanisms of Action in Oncology

The structural versatility of 5-bromopyrimidine allows it to be functionalized into diverse derivatives that induce tumor cell death through distinct, non-overlapping pathways:

A. Kinase Inhibition (e.g., Bcr-Abl)

Certain 5-bromopyrimidine analogs (such as piperazinyl-pyrimidine derivatives) have demonstrated potent inhibition of the Bcr-Abl tyrosine kinase, a chimeric oncoprotein that drives chronic myeloid leukemia (CML)[3]. The pyrimidine core mimics the adenine ring of ATP, while the 5-bromo substituent occupies the hydrophobic specificity pocket of the kinase hinge region, preventing ATP binding and halting downstream proliferative signaling[3].

B. Tubulin Polymerization Inhibition & Ferroptosis

Recent oncological studies have identified novel aroyl diheterocyclic pyrrole derivatives containing a 5-bromopyrimidine moiety that act as tubulin assembly inhibitors[4]. Unlike traditional tubulin poisons that strictly induce caspase-dependent apoptosis, these specific derivatives trigger ferroptosis —an iron-dependent, non-apoptotic cell death driven by lipid peroxidation and oxidative stress injury, showing high efficacy in glioblastoma and ovarian cancer models[4].

C. DNA Intercalation and Topoisomerase II Inhibition

Hybrid molecules combining pyrimidine and hydrazone moieties have shown strong DNA intercalating properties and Topoisomerase II inhibition[2]. The increased lipophilicity of the brominated derivatives compared to standard intercalators like doxorubicin enhances their affinity for the molecular target, leading to DNA strand breaks, cell cycle arrest, and subsequent apoptosis[2].

D. Nucleoside Analog Interference

Simpler derivatives like 5-bromouracil act as direct thymine analogs[5]. They are erroneously incorporated into DNA during replication. Because the bromine atom alters the electron distribution of the ring, 5-bromouracil frequently undergoes a tautomeric shift, causing base-pairing mismatches (pairing with guanine instead of adenine)[5]. This disrupts nucleosome positioning and stalls DNA synthesis[5].

SignalingPathway Compound 5-Bromopyrimidine Derivatives BcrAbl Bcr-Abl Tyrosine Kinase Compound->BcrAbl Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits DNA DNA Intercalation / Topo II Compound->DNA Binds/Inhibits Apoptosis Apoptosis (Caspase Cascade) BcrAbl->Apoptosis Downregulates Survival Ferroptosis Ferroptosis (Lipid Peroxidation) Tubulin->Ferroptosis Induces ROS Senescence Cell Cycle Arrest / Senescence DNA->Senescence DNA Damage Response

Multi-targeted mechanisms of 5-bromopyrimidine derivatives in oncology.

Quantitative Bioactivity Data

To benchmark the efficacy of these derivatives, in vitro cytotoxicity is quantified using the half-maximal inhibitory concentration (IC50). The table below aggregates bioactivity data for representative 5-bromopyrimidine analogs against various human cancer cell lines, utilizing established clinical drugs as positive controls[3],[6],[4],[2].

Compound Class / DerivativePrimary Target MechanismCell LineIC50 (µM)Reference Standard (IC50)
Piperazinyl-pyrimidine (5c) Bcr-Abl KinaseK562 (Leukemia)0.015 ± 0.003Dasatinib (0.005 µM)
Piperazinyl-pyrimidine (9e) Bcr-Abl KinaseA549 (Lung)21.5 ± 2.1Dasatinib (5.1 µM)
Aroyl diheterocyclic pyrrole (15) Tubulin / FerroptosisMCF-7 (Breast)< 0.100Colchicine (N/A)
Pyrimidine-hydrazone hybrid Topo II / DNALoVo (Colon)< 5.0Doxorubicin (> 5.0 µM)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness in pharmacological screening, the evaluation of 5-bromopyrimidine analogs must follow a self-validating system. Below is the standardized protocol for high-throughput in vitro cytotoxicity (MTT Assay), annotated with the mechanistic causality behind each step[3],[6].

Protocol: High-Throughput In Vitro Cytotoxicity (MTT Assay)

1. Cell Seeding & Attachment

  • Action: Harvest exponentially growing cells (e.g., K562, A549) and seed into 96-well plates at a density of

    
     cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[3].
    
  • Causality: Proper seeding density ensures cells remain in the log-growth phase throughout the 72-hour assay. If seeded too densely, confluence-induced contact inhibition will arrest the cell cycle, artificially skewing the IC50 data for compounds targeting actively dividing cells.

2. Compound Treatment & Internal Controls

  • Action: Prepare stock solutions of 5-bromopyrimidine derivatives in DMSO. Perform serial dilutions in culture medium and add 100 µL to the respective wells[3].

  • Causality & Validation: You must include a Vehicle Control (DMSO concentration

    
     v/v) to prove that solvent toxicity is not responsible for cell death. A Positive Control  (e.g., Dasatinib or Doxorubicin) must be run in parallel to validate the assay's sensitivity and provide a benchmark for potency[3],[2].
    

3. Incubation & MTT Addition

  • Action: Incubate the treated plates for 48 to 72 hours. Subsequently, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[6].

  • Causality: Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that cleave the tetrazolium ring of the yellow MTT, reducing it into insoluble purple formazan crystals. Dead cells lose this metabolic activity.

4. Solubilization & Spectrophotometric Readout

  • Action: Carefully aspirate the culture medium. Add 150 µL of pure DMSO to each well and agitate on a microplate shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader[3].

  • Causality: Formazan crystals are impermeable and insoluble in aqueous cell culture media. DMSO is required to fully solubilize the crystals, creating a homogenous solution that obeys the Beer-Lambert law for accurate spectrophotometric quantification.

Workflow CellCulture Cell Seeding (96-well plate) Treatment Compound Treatment (Serial Dilutions) CellCulture->Treatment Incubation Incubation (48-72h, 37°C) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Readout Absorbance Readout (570 nm) Solubilization->Readout

Standardized MTT assay workflow for evaluating in vitro cytotoxicity.

Conclusion

The 5-bromopyrimidine scaffold remains a cornerstone in the rational design of targeted oncology therapeutics. By exploiting its unique steric and electronic properties, researchers can develop multi-modal agents capable of overcoming tumor resistance mechanisms through diverse pathways, including kinase inhibition, DNA intercalation, and the targeted induction of ferroptosis. Rigorous, self-validating bioassays remain essential to accurately map the structure-activity relationships (SAR) of these promising derivatives.

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS). [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]

  • Induction of Ferroptosis in Glioblastoma and Ovarian Cancers by a New Pyrrole Tubulin Assembly Inhibitor. National Center for Biotechnology Information (PMC).[Link]

Sources

Foundational

Thermodynamic Profiling of (5-Bromo-2-methylpyrimidin-4-yl)methanol: A Comprehensive Guide for Drug Development

Abstract Understanding the thermodynamic landscape of active pharmaceutical ingredient (API) building blocks is critical for rational drug design, solid-state formulation, and solubility optimization. This whitepaper pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Understanding the thermodynamic landscape of active pharmaceutical ingredient (API) building blocks is critical for rational drug design, solid-state formulation, and solubility optimization. This whitepaper provides an in-depth technical analysis of the thermodynamic properties of (5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS: 1823893-86-2). By synthesizing structural causality, computational predictive models, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers investigating halogenated pyrimidine derivatives.

Molecular Architecture & Thermodynamic Causality

The thermodynamic behavior of a molecule is fundamentally dictated by its structural topology and electronic distribution. (5-Bromo-2-methylpyrimidin-4-yl)methanol features a highly functionalized pyrimidine core that introduces complex intermolecular interactions[1].

  • The Pyrimidine Core: The diazine ring provides a resonance-stabilized planar scaffold. Unsubstituted pyrimidine has a baseline gas-phase enthalpy of formation (

    
    ) of approximately 187.6 kJ/mol and a vaporization enthalpy of 41.0 kJ/mol[2].
    
  • The 5-Bromo Substituent: The introduction of a heavy, polarizable bromine atom at the 5-position significantly alters the crystal lattice energy. Halogen bonding (

    
    -hole interactions) increases the enthalpy of sublimation (
    
    
    
    ) and drives lipophilicity, which directly impacts the Gibbs free energy of transfer (
    
    
    ) during partitioning.
  • The 4-Hydroxymethyl Group: This moiety acts as both a strong hydrogen-bond donor and acceptor. It is the primary driver for solvation thermodynamics in polar media, competing with the pyrimidine nitrogen atoms (N1, N3) for solvent interactions.

Table 1: Physicochemical and Structural Parameters
ParameterValue / DescriptorThermodynamic Implication
Chemical Name (5-Bromo-2-methylpyrimidin-4-yl)methanolCore structural identifier
CAS Number 1823893-86-2Registry identification[1]
Molecular Formula C6H7BrN2ODetermines molecular weight (203.04 g/mol )
SMILES Cc1ncc(Br)c(CO)n1Used for 2D/3D topological mapping
H-Bond Donors 1 (-OH)Drives exothermic solvation in polar solvents
H-Bond Acceptors 3 (N1, N3, -OH)Dictates hydration shell formation

Computational Thermodynamics: DFT & Predictive Modeling

Before empirical benchwork begins, Density Functional Theory (DFT) is employed to predict the standard molar enthalpy of formation, heat capacity (


), and entropy (

). For halogenated pyrimidines, the B3LYP/6-311++G(d,p) basis set is the gold standard, as it accurately models the diffuse electron cloud of the bromine atom and the hydrogen-bonding network[3].
Causality in Computational Choices

The choice of the B3LYP functional paired with a diffuse and polarized basis set (++) is not arbitrary. Halogenated heterocycles exhibit significant electron correlation effects. Failing to account for these via a robust basis set leads to severe underestimations of the HOMO-LUMO gap and, consequently, inaccurate zero-point vibrational energies (ZPVE), which skew the calculated thermodynamic parameters[3][4].

DFT_Workflow Start Input SMILES Cc1ncc(Br)c(CO)n1 GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Zero-Point Energy & Entropy) GeomOpt->FreqCalc Converged Geometry ThermoProp Thermodynamic Properties (ΔH, ΔG, Cp, S) FreqCalc->ThermoProp No Imaginary Frequencies Validation Experimental Validation (Calorimetry & Solubility) ThermoProp->Validation Predictive Baseline

Computational workflow for DFT-based thermodynamic property prediction.

Phase Transition & Solvation Thermodynamics

The transition of (5-Bromo-2-methylpyrimidin-4-yl)methanol from a solid crystal lattice into a solvated state is governed by a strict thermodynamic cycle. The dissolution process is a net result of two competing energetic pathways: the endothermic disruption of the crystal lattice (


) and the exothermic formation of solute-solvent interactions (

).
The Thermodynamic Cycle of Solvation

To ensure a self-validating experimental system, the measured enthalpy of dissolution (


) must equal the sum of the sublimation and solvation enthalpies:


Solvation_Cycle Solid Solid State (Crystal Lattice) Gas Gas Phase (Isolated Molecule) Solid->Gas ΔH_sublimation (>0) Solution Solution Phase (Solvated Molecule) Solid->Solution ΔH_dissolution Gas->Solution ΔH_solvation (<0)

Thermodynamic cycle linking solid-state sublimation and solution-phase solvation.

Solubility Thermodynamics Modeling

When determining the solubility of this compound across a temperature gradient, the Modified Apelblat Equation is prioritized over the standard van't Hoff equation. Causality: The standard van't Hoff equation assumes that the enthalpy of dissolution is independent of temperature. However, for molecules with strong hydrogen-bonding capabilities like the hydroxymethyl group, the heat capacity of the solution changes significantly with temperature. The modified Apelblat equation accounts for this non-ideal behavior, yielding average relative deviations (ARD) of less than 7% in highly polar solvent mixtures[5].

Table 2: Estimated Thermodynamic Parameters (Standard State, 298.15 K)
PropertyEstimated Value / RangeMethod of Determination
Vaporization Enthalpy (

)
> 65.0 kJ/molCorrelation-Gas Chromatography[2]
Heat Capacity (

)
~ 145 - 160 J/(mol·K)DFT (B3LYP) / DSC[3]
LogP (Octanol/Water) 1.2 - 1.6Shake-flask / Predictive Partitioning

Experimental Methodologies: Self-Validating Protocols

To empirically determine the thermodynamic properties of (5-Bromo-2-methylpyrimidin-4-yl)methanol, the following protocols must be executed with strict adherence to equilibrium principles.

Protocol 1: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)

Objective: To measure the melting temperature (


) and enthalpy of fusion (

). Causality: Halogenated pyrimidines are prone to thermal degradation near their melting points. A precisely controlled heating rate is required to separate the endothermic melting event from potential exothermic decomposition.
  • Calibration: Calibrate the DSC instrument using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure calorimetric accuracy.
  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of (5-Bromo-2-methylpyrimidin-4-yl)methanol into an aluminum pan. Seal with a pin-holed lid to allow volatile impurities to escape without building internal pressure.

  • Thermal Cycling: Purge the furnace with dry Nitrogen at 50 mL/min. Equilibrate at 25 °C, then heat at a rate of 10 K/min up to 250 °C.

  • Data Integration: Integrate the area under the melting endotherm to calculate

    
    . The onset temperature of the peak is recorded as the thermodynamic 
    
    
    
    .
Protocol 2: Equilibrium Solubility and Solvation Thermodynamics

Objective: To determine the temperature-dependent solubility and extract ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

. Causality: The shake-flask method is utilized because kinetic dissolution methods (like intrinsic dissolution rate) do not guarantee that the system has reached true thermodynamic equilibrium, which is a strict prerequisite for applying the Apelblat and van't Hoff models.
  • Saturation: Add an excess amount of the solid compound to 10 mL of the chosen solvent (e.g., pH 7.4 phosphate buffer or 1-octanol) in a sealed borosilicate glass vial.

  • Equilibration: Place the vials in a thermostatic shaking water bath. Maintain the temperature at

    
     ± 0.1 K (e.g., 298.15 K). Shake at 150 RPM for 72 hours  to ensure complete solid-liquid equilibrium.
    
  • Phase Separation: Allow the vials to stand undisturbed for 24 hours at the exact same temperature to allow undissolved micro-crystals to settle.

  • Quantification: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (pre-heated to the experimental temperature to prevent precipitation). Dilute the filtrate and quantify the solute concentration via HPLC-UV at the 
    
    
    
    of the pyrimidine ring (typically ~260-270 nm).
  • Thermodynamic Fitting: Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (where 
    
    
    
    is the mole fraction solubility) versus
    
    
    . Fit the data to the modified Apelblat equation:
    
    
    where
    
    
    ,
    
    
    , and
    
    
    are empirical constants related to the enthalpy and heat capacity of the solution process.

References

1.[1] ChemSrc. 1823893-86-2_(5-Bromo-2-methylpyrimidin-4-yl)methanol physical and chemical properties. Retrieved from 2.[2] Roux, M. V., et al. An examination of the vaporization enthalpies and vapor pressures of pyrazine, pyrimidine, pyridazine, and 1,3,5-triazine. ResearchGate. Retrieved from 3.[3] ResearchGate. Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations. Retrieved from 4.[5] ResearchGate. Solubility measurement, thermodynamic correlation and molecular simulations of uracil in (alcohol + water) binary solvents at (283.15–318.15) K. Retrieved from 5.[4] ACS Publications. Toward Chemical Accuracy in Predicting Enthalpies of Formation with General-Purpose Data-Driven Methods. Retrieved from

Sources

Exploratory

Harnessing the Reactivity Profile of the Hydroxymethyl Group in Pyrimidine Derivatives: A Technical Guide to Oxidation, Activation, and Epigenetic Labeling

Executive Summary The hydroxymethyl group (–CH₂OH) attached to a pyrimidine ring—most notably in 5-hydroxymethylcytosine (5hmC), 5-hydroxymethyluracil (5hmU), and 2-(hydroxymethyl)pyrimidine—presents a highly versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydroxymethyl group (–CH₂OH) attached to a pyrimidine ring—most notably in 5-hydroxymethylcytosine (5hmC), 5-hydroxymethyluracil (5hmU), and 2-(hydroxymethyl)pyrimidine—presents a highly versatile chemical handle. The electron-withdrawing nature of the pyrimidine nitrogens subtly modulates the nucleophilicity of the oxygen and the bond dissociation energy of the carbon-hydrogen bonds. This makes these derivatives prime targets for chemoselective oxidation, enzymatic glycosylation, and electrophilic activation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry, providing field-proven, self-validating protocols. By understanding the thermodynamic and steric causality behind these reactions, researchers can optimize workflows in both synthetic drug discovery and epigenetic sequencing.

Mechanistic Pathways: Oxidation and Deamination

The reactivity of the hydroxymethyl group is central to both synthetic derivatization and biological epigenetic regulation. In mammalian genomes, 5-methylcytosine (5mC) is iteratively oxidized by Ten-Eleven Translocation (TET) enzymes to 5hmC, 5-formylcytosine (5fC), and 5-carboxycytosine (5caC)[1]. Furthermore, 5hmC can undergo deamination via AID/APOBEC enzymes to form 5hmU, a dual-action molecule recognized as both an epigenetic mark and an oxidative DNA lesion[2][3].

In vitro, replicating these pathways requires precise chemical oxidants. While classical ruthenium-based oxidants (KRuO₄) efficiently convert 5hmC and 5hmU to their formyl derivatives, their high redox potential initiates off-target radical formation, leading to severe double-stranded DNA (dsDNA) backbone cleavage. Modern approaches utilize milder reagents like ACT+BF₄⁻ (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) or peroxotungstate to achieve chemoselectivity without compromising DNA integrity[1][4].

TET_Pathway 5 5 mC 5-Methylcytosine (5mC) mC->5 hmC TET Enzyme hmC->5 hmC->5 fC ACT+BF4- / TET fC->5 caC Pinnick / TET hmU AID/APOBEC

TET-mediated oxidation and deamination pathways of cytosine derivatives.

Quantitative Performance Metrics

To guide reagent selection, the following table summarizes the comparative efficacy of various derivatization strategies targeting the hydroxymethyl pyrimidine moiety.

Table 1: Comparative Efficacy of Hydroxymethyl Pyrimidine Derivatization Strategies
Substrate ContextReagent / StrategyPrimary ProductYield / ConversionCausality / Mechanistic Advantage
5hmC (DNA) KRuO₄ (Ruthenium)5-Formylcytosine (5fC)>90%Strong oxidant; however, high redox potential leads to undesirable dsDNA strand breaks.
5hmC (DNA) ACT+BF₄⁻5-Formylcytosine (5fC)>95%Mild oxoammonium salt; preserves dsDNA integrity by avoiding radical-induced cleavage[1].
5hmC (DNA) PeroxotungstateTrihydroxylated thymineHigh (Qualitative)Unique degradation pathway enabling specific piperidine-induced cleavage for gel detection[4].
2-(Hydroxymethyl)pyrimidine Methanesulfonyl ChloridePyrimidin-2-ylmethyl methanesulfonate75–90%Converts a poor leaving group (–OH) into an excellent one (–OMs) under mild conditions[5].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each workflow includes a mechanistic justification (causality) and a strict validation checkpoint to ensure data integrity before proceeding to downstream applications.

Protocol 1: Modular Oxidation of 5hmC in dsDNA using ACT+BF₄⁻

Causality: As noted, KRuO₄ causes DNA degradation. ACT+BF₄⁻ provides a modular alternative that selectively oxidizes the primary alcohol of 5hmC via a highly controlled hydride transfer mechanism, preserving the dsDNA architecture required for next-generation sequencing libraries[1].

Step-by-Step Methodology:

  • Preparation: Prepare a fresh 50 mM solution of ACT+BF₄⁻ in 50 mM sodium acetate buffer (pH 5.5).

  • Reaction: Combine 100 ng of purified dsDNA with the ACT+BF₄⁻ solution in a total volume of 50 µL.

  • Incubation: Incubate the mixture at 37°C for 2 hours to drive the oxidation of 5hmC to 5fC.

  • Quenching: Halt the reaction by adding 1 µL of 0.5 M ascorbic acid (reduces unreacted oxoammonium to the inert piperidinyloxy radical).

  • Purification: Clean the DNA using a standard silica-based spin column.

  • Validation Checkpoint: Self-Validation via LC-MS/MS. Prior to library prep, run a spiked synthetic 5hmC oligonucleotide control alongside your sample. Complete disappearance of the 5hmC peak (m/z 258) and the appearance of the 5fC peak (m/z 256) confirms reagent efficacy without dsDNA degradation.

Protocol 2: Selective Bio-Orthogonal Labeling of 5hmC (DIP-CAB-Seq)

Causality: Standard bisulfite sequencing cannot distinguish 5mC from 5hmC. Furthermore, the hydroxymethyl group in 5hmC is sterically hindered within the major groove of the DNA double helix, making direct chemical derivatization inefficient. By utilizing T4 bacteriophage β-glucosyltransferase (β-GT), we hijack evolutionary precision to install a bio-orthogonal azide handle with absolute chemoselectivity, enabling downstream biotinylation and enrichment[6][7].

Step-by-Step Methodology:

  • Enzymatic Glycosylation: Incubate 500 ng of fragmented genomic DNA with 2 µL of β-GT and 1 µL of UDP-6-N₃-Glucose (azide-modified cofactor) in 1x NEBuffer 4 at 37°C for 1 hour.

  • Click Chemistry: Add 150 µM DBCO-PEG₄-Biotin to the azide-labeled DNA. Incubate at 37°C for 2 hours to allow strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Purification: Remove unreacted DBCO-PEG₄-Biotin via a size-exclusion spin column.

  • Enrichment: Incubate the biotinylated DNA with 20 µL of pre-washed Streptavidin magnetic beads for 30 minutes at room temperature. Wash three times with 1x Tris-HCl (pH 7.5).

  • Validation Checkpoint: Self-Validation via qPCR. Before sequencing, elute a small fraction of the DNA and perform qPCR targeting a known 5hmC-rich locus (e.g., specific intergenic regions) versus a 5hmC-depleted locus. A >50-fold enrichment confirms successful labeling and pull-down.

Labeling_Workflow DNA Genomic DNA (5hmC) Glycosylation β-GT + UDP-6-N3-Glu (Azide Labeling) DNA->Glycosylation Click Click Chemistry (Biotinylation) Glycosylation->Click Enrichment Streptavidin Pull-down (Enrichment) Click->Enrichment Seq Single-Base Sequencing Enrichment->Seq

Workflow for selective bio-orthogonal labeling and enrichment of 5hmC.

Protocol 3: Activation of 2-(Hydroxymethyl)pyrimidine for SN2 Substitution

Causality: In drug discovery, functionalizing the pyrimidine ring is a daily task. Why not use direct chlorination (e.g., SOCl₂) to create a leaving group? The strongly acidic conditions of direct chlorination often lead to hydrochloride salt precipitation and the degradation of sensitive functional groups. By opting for mesylation, we exploit the hydroxymethyl oxygen's nucleophilicity to attack methanesulfonyl chloride. The resulting mesylate is a superior leaving group due to resonance stabilization of the departing sulfonate anion, driving subsequent SN2 reactions to near-quantitative yields under mild conditions[5].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of 2-(hydroxymethyl)pyrimidine in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger.

  • Activation: Slowly add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise, strictly maintaining the temperature at 0°C to prevent exothermic side reactions.

  • Propagation: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench with cold water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint: Self-Validation via TLC/UV. Perform Thin Layer Chromatography (TLC) using UV detection (254 nm). The starting material (alcohol) is highly polar and will have a low Retention Factor (Rf); the resulting mesylate will migrate significantly higher. Complete consumption of the starting material must be verified before introducing the downstream nucleophile to prevent mixed-product synthesis.

References

  • Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - nih.gov - 2

  • A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride - benchchem.com - 5

  • Modular Oxidation of Cytosine Modifications and Their Application in Direct and Quantitative Sequencing of 5-Hydroxymethylcytosine - acs.org - 1

  • 5-Hydroxymethylcytosine-selective oxidation with peroxotungstate - rsc.org - 4

  • Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution - frontiersin.org - 6

  • Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - nih.gov - 7

  • Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry - nih.gov - 3

  • Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - d-nb.info - Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of (5-Bromo-2-methylpyrimidin-4-yl)methanol in Drug Discovery

Executive Summary (5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS 1823893-86-2) is a highly versatile, functionalized pyrimidine building block crucial for the development of kinase inhibitors and advanced therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS 1823893-86-2) is a highly versatile, functionalized pyrimidine building block crucial for the development of kinase inhibitors and advanced therapeutic agents[1]. However, cross-coupling this specific substrate presents dual mechanistic challenges: the chelating potential of the electron-deficient pyrimidine nitrogens and the presence of an unprotected, free hydroxymethyl group. Both features can poison standard palladium catalysts or lead to unwanted side reactions[2].

This application note details an optimized, self-validating Suzuki-Miyaura coupling protocol utilizing bulky biaryl phosphine ligands (e.g., XPhos) to overcome catalyst deactivation. By meticulously selecting the catalytic system and base, researchers can achieve high-yielding C-C bond formation without the need for transient hydroxyl protection[3].

Mechanistic Insights & Causality in Reaction Design

To achieve high conversions with (5-Bromo-2-methylpyrimidin-4-yl)methanol, empirical "trial and error" must be replaced with rational reaction design based on the substrate's specific electronic and steric properties.

The Challenge of Catalyst Poisoning

Standard cross-coupling conditions (e.g.,


, 

, Toluene) often fail or stall at low conversions. The pyridine-like nitrogens in the 5-bromopyrimidine substrate are strong

-donors that can coordinate to the active Pd(0) species, forming stable, off-cycle inactive complexes that inhibit the catalytic cycle[2].
The Role of Bulky Biaryl Phosphines (XPhos)

To counteract nitrogen coordination, bulky, electron-rich phosphine ligands such as XPhos or SPhos are required[2]. The steric bulk of XPhos physically shields the palladium center from unwanted coordination by the pyrimidine nitrogens, while its electron-rich nature accelerates the rate-determining oxidative addition into the C-Br bond. Furthermore, pre-formed catalysts like XPhos-Pd-G2 or G3 are significantly more reliable than generating the active species in situ from


, as they ensure a quantitative generation of the active Pd(0) species[2].
Base Selection and Hydroxyl Interference

While Suzuki-Miyaura couplings generally tolerate free alcohols, the choice of base is critical. Using a strong base like


 (pKa 

17) can deprotonate the unprotected hydroxymethyl group. The resulting alkoxide can coordinate to the Pd(II) center and undergo competitive

-hydride elimination, yielding an unwanted pyrimidine-4-carboxaldehyde byproduct. By utilizing a mild, non-nucleophilic base like

(conjugate acid pKa

12.3) in a biphasic 1,4-Dioxane/Water system, the boronic acid is effectively activated for transmetalation while the hydroxymethyl group remains safely protonated[3].

Catalytic Cycle Visualization

The general Suzuki-Miyaura catalytic cycle occurs through oxidative addition, transmetalation, and reductive elimination[4]. Below is the specific pathway adapted for this pyrimidine substrate.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] L = XPhos OxAdd Oxidative Addition Pd(II) Complex (Pyrimidine-Pd-Br) Pd0->OxAdd + (5-Bromo-2-methylpyrimidin-4-yl)methanol Accelerated by bulky XPhos TransMet Transmetalation Pd(II) Complex (Pyrimidine-Pd-Aryl) OxAdd->TransMet + Aryl-B(OH)2 / K3PO4 Base activates boronic acid RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 - Product Regeneration of Pd(0)

Figure 1: Suzuki-Miyaura Catalytic Cycle adapted for (5-Bromo-2-methylpyrimidin-4-yl)methanol.

Quantitative Data: Condition Optimization Matrix

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity[3]. The table below summarizes the optimization landscape for coupling (5-Bromo-2-methylpyrimidin-4-yl)methanol with a standard arylboronic acid.

Catalyst SystemLigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation

(5 mol%)
None

(2.0)
Toluene/

90< 30%Severe catalyst poisoning via pyrimidine nitrogen coordination.

(5 mol%)


(2.0)
DMF8045%Sluggish oxidative addition; partial decomposition of starting material.

(2 mol%)
SPhos

(2.5)
Dioxane/

8078%Improved stability; SPhos promotes transmetalation.
XPhos-Pd-G2 (2 mol%) XPhos

(2.5)
Dioxane/

80 > 92% Optimal. Pre-formed active Pd(0); XPhos prevents off-cycle coordination.
XPhos-Pd-G2 (2 mol%)XPhos

(2.5)
Dioxane8055%Lower yield due to competitive alkoxide formation and

-hydride elimination.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep & Degassing Cat 2. Catalyst Addition (XPhos-Pd-G2) Prep->Cat React 3. Heating (80°C) & LC-MS Monitor Cat->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Chromatography & Validation Workup->Purify

Figure 2: Self-validating experimental workflow for pyrimidine Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Self-Validating Workflow

This protocol provides a highly reliable starting point for the coupling of (5-Bromo-2-methylpyrimidin-4-yl)methanol with diverse aryl/heteroaryl boronic acids[2].

Step 1: Glassware Preparation & Reagent Loading
  • Thoroughly oven-dry a Schlenk flask and a magnetic stir bar. Allow them to cool to room temperature under a stream of inert gas (Argon or Nitrogen)[2].

  • Charge the flask with (5-Bromo-2-methylpyrimidin-4-yl)methanol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous

    
     (2.5 mmol, 2.5 equiv).
    Causality: A slight excess of boronic acid compensates for potential protodeboronation, while 
    
    
    
    provides the ideal pH balance to activate the boron species without deprotonating the substrate's hydroxymethyl group.
Step 2: Solvent Addition & Rigorous Degassing
  • Add a solvent mixture of 1,4-Dioxane and deionized Water (4:1 v/v, total 5 mL).

  • Critical Step: Degas the suspension using the freeze-pump-thaw method (3 cycles) or by vigorously sparging with Argon for 15-20 minutes. Causality: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequately dried or degassed solvents are the leading cause of catalyst death in pyrimidine couplings[2].

Step 3: Catalyst Addition & Reaction Initiation
  • Under a positive pressure of Argon, quickly add XPhos-Pd-G2 (0.02 mmol, 2 mol%).

  • Seal the flask and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

Step 4: In-Process Monitoring (Self-Validation)
  • After 2 hours, withdraw a 10

    
    L aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS[5].
    
  • Validation Metric: Look for the disappearance of the starting material. Brominated compounds exhibit a distinct 1:1 isotopic pattern (M / M+2) in mass spectrometry. The complete absence of the

    
     202/204 doublet confirms that oxidative addition is complete.
    
Step 5: Workup and Purification
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL)[3].

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure[5].
    
  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-aryl-2-methylpyrimidin-4-yl)methanol derivative.

Troubleshooting Guide

  • Issue: Low or No Product Yield (Incomplete Conversion)

    • Diagnosis: Catalyst poisoning by substrate impurities or oxygen ingress.

    • Solution: Verify the inert atmosphere. If poisoning is suspected, running a test reaction with highly purified materials can confirm the diagnosis[2]. Do not simply increase the temperature, as this accelerates catalyst decay. Instead, spike the reaction with an additional 1 mol% of XPhos-Pd-G2.

  • Issue: High Levels of Protodeboronation

    • Diagnosis: The boronic acid is decomposing faster than the transmetalation step can occur.

    • Solution: Switch to the corresponding boronic acid pinacol ester (BPin) or potassium trifluoroborate salt, which release the active boronic species slowly into the catalytic cycle[6].

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC (NIH)[Link]

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC (NIH) [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI [Link]

Sources

Application

Application Note: Oxidation of (5-Bromo-2-methylpyrimidin-4-yl)methanol to Aldehydes

Executive Summary This guide details the synthetic protocols for the oxidation of (5-Bromo-2-methylpyrimidin-4-yl)methanol to its corresponding aldehyde, 5-Bromo-2-methylpyrimidine-4-carbaldehyde . This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for the oxidation of (5-Bromo-2-methylpyrimidin-4-yl)methanol to its corresponding aldehyde, 5-Bromo-2-methylpyrimidine-4-carbaldehyde . This transformation is a critical step in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

The 5-bromo-pyrimidine scaffold presents unique challenges due to the electron-deficient nature of the ring, which renders the resulting aldehyde highly electrophilic and prone to hydration (gem-diol formation) and over-oxidation. This document provides two validated protocols: Activated Manganese Dioxide (MnO₂) as the primary method for robustness and scalability, and Dess-Martin Periodinane (DMP) as a high-fidelity alternative for sensitive, small-scale batches.[1]

Chemical Context & Mechanistic Insights

Substrate Analysis

The starting material contains three distinct functional features that dictate the reaction strategy:

  • Primary Alcohol (C4-position): The target for oxidation. Being "benzylic-like" (attached to an aromatic heterocycle), it is activated and oxidizes more readily than aliphatic alcohols.

  • 5-Bromo Substituent: A handle for future cross-coupling (e.g., Suzuki-Miyaura). It is generally stable to oxidative conditions but sensitive to halogen-metal exchange; thus, lithiation-based oxidation routes are avoided.

  • Pyrimidine Ring: The nitrogen atoms can coordinate to metal oxidants, potentially poisoning catalysts. Furthermore, the electron-withdrawing nature of the ring makes the product aldehyde (

    
    ) highly susceptible to nucleophilic attack by water, forming the hydrate 
    
    
    
    .
Strategic Selection of Oxidant

The choice of oxidant is a trade-off between reaction rate, ease of workup, and risk of over-oxidation to the carboxylic acid.

MethodReagentSuitabilityKey AdvantageKey Disadvantage
Method A (Preferred) Activated MnO₂ High Heterogeneous; simple filtration workup; no over-oxidation.Requires large excess (10-20 eq); quality of MnO₂ varies by vendor.
Method B (Alternative) Dess-Martin (DMP) High Homogeneous; mild; rapid at RT; tolerates sensitive groups.Expensive; requires aqueous workup (risk of hydration).
Swern DMSO/Oxalyl ChlorideMediumReliable; low temperature.Generates foul odors; requires strictly anhydrous conditions; risk of side reactions with pyrimidine nitrogens.
PCC/PDC Chromium(VI)LowHistoric standard.Toxic chromium residue; difficult purification; discouraged in pharma.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision logic and reaction pathways for this specific transformation.

OxidationWorkflow Start Start: (5-Bromo-2-methylpyrimidin-4-yl)methanol Decision Select Oxidation Strategy Start->Decision MethodA Method A: Activated MnO2 (Scale: >1g, Robust) Decision->MethodA Standard MethodB Method B: Dess-Martin Periodinane (Scale: <100mg, High Sensitivity) Decision->MethodB Small Scale ProcessA 1. Suspend in DCM/CHCl3 2. Add 10-20 eq Activated MnO2 3. Reflux 4-16h MethodA->ProcessA ProcessB 1. Dissolve in DCM 2. Add 1.2 eq DMP 3. Stir RT 1-2h MethodB->ProcessB WorkupA Filtration through Celite (Anhydrous Workup) ProcessA->WorkupA WorkupB Quench with Na2S2O3/NaHCO3 (Aqueous Workup) ProcessB->WorkupB Product Target: 5-Bromo-2-methylpyrimidine-4-carbaldehyde WorkupA->Product WorkupB->Product Storage CRITICAL: Store under Argon @ -20°C (Prone to Hydration) Product->Storage Immediate

Caption: Decision tree and workflow for the oxidation of 5-bromo-pyrimidine alcohols, highlighting the critical divergence in workup procedures.

Detailed Protocols

Protocol A: Oxidation via Activated Manganese Dioxide (MnO₂)

Best for: Gram-scale synthesis, avoiding aqueous workup, and ensuring stability.[1]

Reagents:

  • Substrate: (5-Bromo-2-methylpyrimidin-4-yl)methanol (1.0 equiv)

  • Oxidant: Activated Manganese(IV) oxide (10.0 – 20.0 equiv by mass or mole). Note: Standard MnO₂ will NOT work. It must be "Activated" (precipitated).

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃) (Anhydrous preferred).

  • Filter Aid: Celite® 545.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine alcohol in DCM (concentration ~0.1 M).

  • Addition: Add Activated MnO₂ (10 equivalents by weight relative to substrate) in a single portion.

    • Expert Tip: If the MnO₂ is old, heat it in an oven at 110°C for 24h prior to use to reactivate it.

  • Reaction: Stir the heterogeneous black suspension vigorously.

    • Temperature: Start at Room Temperature (RT).[2][3] If conversion is <50% after 4 hours (check via TLC/LCMS), heat to reflux (40°C).

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The aldehyde is usually less polar than the alcohol.

  • Workup (Critical):

    • Prepare a sintered glass funnel with a pad of Celite (~2 cm thick).

    • Filter the reaction mixture through the Celite pad.[4]

    • Rinse the filter cake thoroughly with DCM (or 10% MeOH/DCM if the product is stuck).

    • Do not wash with water.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Purification: The crude material is often pure enough (>90%) for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: Oxidation via Dess-Martin Periodinane (DMP)

Best for: Small scale (<100 mg), rapid screening, or if MnO₂ activity is inconsistent.[1]

Reagents:

  • Substrate: (5-Bromo-2-methylpyrimidin-4-yl)methanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (0.1 M)

  • Quench: Sat. aq. NaHCO₃ and Sat. aq. Na₂S₂O₃ (1:1 mixture).

Procedure:

  • Setup: Dissolve the alcohol in DCM at 0°C (ice bath).

  • Addition: Add DMP (1.2 equiv) in one portion. Remove the ice bath and allow to warm to RT.

  • Reaction: Stir for 1–2 hours. The reaction is typically very fast.

  • Quench (Exothermic):

    • Dilute with Et₂O or DCM.

    • Pour the mixture into a beaker containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.

    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Extraction: Separate layers. Extract aqueous phase with DCM (2x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and less preferred for sensitive aldehydes).

  • Isolation: Filter and concentrate in vacuo.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl₃): Look for the aldehyde proton singlet between 9.8 – 10.2 ppm .

    • Warning: If you see a broad singlet around 5.5–6.5 ppm and no aldehyde peak, the product has formed the gem-diol (hydrate) due to water exposure.

  • LC-MS: Pyrimidine aldehydes often do not ionize well or fly as the hydrate [M+18+H]+ or the hemi-acetal if methanol is used in the mobile phase [M+32+H]+.

Stability & Storage
  • Instability: 5-Bromo-2-methylpyrimidine-4-carbaldehyde is electron-deficient. In the presence of trace moisture, it solidifies into a hydrate. In air, it slowly oxidizes to the carboxylic acid.

  • Recommendation: Use immediately in the next step (e.g., Reductive Amination, Wittig).

  • Storage: If storage is required, flush heavily with Argon, seal with parafilm, and store at -20°C.

Troubleshooting Guide
ObservationRoot CauseSolution
No Reaction (MnO₂) MnO₂ is "dead" (hydrated/inactive).Use "Activated" grade or dry reagent at 110°C. Increase loading to 20 eq.
Low Yield (DMP) Product lost to aqueous phase or degraded.Switch to MnO₂ (anhydrous workup). Ensure pH of quench is neutral/basic.
NMR shows Hydrate Wet solvent or humid air exposure.Dissolve in Toluene and reflux with a Dean-Stark trap to dehydrate back to aldehyde.

References

  • Sigma-Aldrich. Dess-Martin Periodinane: Reagent Profile and Applications.

  • Organic Chemistry Portal. Manganese Dioxide (MnO2) Oxidations: Protocols and Mechanism.

  • National Institutes of Health (NIH). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.[1] (Demonstrates stability of 5-bromo-pyrimidine scaffold).

  • BenchChem. Application Notes: Oxidation of Methyl Group on 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.[1][4] (Analogous benzylic oxidation protocols).

  • ChemicalBook. 4-Pyridinecarboxaldehyde Safety and Stability Data. (Analogous heterocyclic aldehyde handling).

Sources

Method

Application Note: High-Efficiency Conversion of (5-Bromo-2-methylpyrimidin-4-yl)methanol to Alkyl Halides

Abstract & Scope This application note details the optimized protocols for converting (5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS: 1807259-37-5) into its corresponding alkyl chloride, bromide, and iodide derivatives.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocols for converting (5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS: 1807259-37-5) into its corresponding alkyl chloride, bromide, and iodide derivatives.[1]

These alkyl halides are critical electrophilic building blocks in medicinal chemistry, serving as precursors for


 displacements with amines, thiols, or alkoxides to generate functionalized pyrimidine scaffolds found in kinase inhibitors and thiamine analogs.[1] The presence of the C5-Bromine  provides a strategic "handle" for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), necessitating protocols that remain chemoselective for the alcohol moiety without disturbing the aryl bromide.[1]

Strategic Analysis & Substrate Properties

Substrate Architecture

The starting material features three distinct reactive centers:

  • C4-Hydroxymethyl Group: A primary alcohol attached to an electron-deficient pyrimidine ring. It is benzylic-like but less prone to

    
     ionization than a true benzyl alcohol due to the ring's electron-withdrawing nature.
    
  • N1/N3 Pyrimidine Nitrogens: Basic sites (

    
     for conjugate acids). Strong acids can protonate these, altering solubility and potentially deactivating the ring.
    
  • C5-Bromine: A stable aryl halide under acidic/electrophilic conditions but sensitive to lithiation or radical conditions.

Synthetic Strategy Matrix

The choice of halogenation method depends on the desired halide and downstream application.

Target HalidePreferred ReagentMechanismRationale
Chloride Thionyl Chloride (

)

/

Cost-Effective: Ideal for scale-up.[1]

off-gassing simplifies purification.
Bromide Appel (

)

Mildness: Avoids HBr (strong acid) which salts out the pyrimidine. High chemoselectivity.
Iodide Finkelstein (NaI)

Reactivity: Direct iodination is unstable. Halogen exchange from Cl/Br is robust and reliable.

Visual Workflows

Reaction Pathway & Decision Tree

ReactionPathways Start (5-Bromo-2-methylpyrimidin-4-yl)methanol SOCl2 Method A: Chlorination (SOCl2, DCM, cat. DMF) Start->SOCl2 Standard Route Appel Method B: Bromination (CBr4, PPh3, DCM) Start->Appel Acid-Sensitive Route Prod_Cl Alkyl Chloride (Stable, Standard) SOCl2->Prod_Cl Prod_Br Alkyl Bromide (High Reactivity) Appel->Prod_Br Finkel Method C: Iodination (NaI, Acetone, Reflux) Prod_I Alkyl Iodide (Max Reactivity/Unstable) Finkel->Prod_I Prod_Cl->Finkel Activation Prod_Br->Finkel Activation

Figure 1: Strategic decision tree for selecting the halogenation method based on the desired electrophile.

Experimental Protocols

Protocol A: Synthesis of 4-(Chloromethyl)-5-bromo-2-methylpyrimidine

Reagent: Thionyl Chloride (


)
Scale:  10.0 mmol basis[1]

Scientific Rationale: The reaction utilizes


 with catalytic DMF. DMF reacts with 

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than

alone, facilitating the activation of the alcohol oxygen.

Reagents:

  • Substrate: 2.03 g (10 mmol)[1]

  • Thionyl Chloride: 1.45 mL (20 mmol, 2.0 equiv)[1]

  • Dichloromethane (DCM): 20 mL (Anhydrous)

  • DMF: 2-3 drops (Catalytic)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a drying tube (or

    
     inlet).
    
  • Dissolution: Dissolve the substrate (2.03 g) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.

  • Activation: Add catalytic DMF (2 drops).

  • Addition: Add

    
     (1.45 mL) dropwise over 10 minutes. Caution: Gas evolution (
    
    
    
    , HCl).[1]
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The polar alcohol spot (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
       until pH > 7. Critical: The pyrimidine must be in the free base form to extract into organics.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually not required. If colored impurities exist, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Protocol B: Synthesis of 4-(Bromomethyl)-5-bromo-2-methylpyrimidine

Reagent: Appel Conditions (


)
Scale:  5.0 mmol basis[1]

Scientific Rationale: The Appel reaction proceeds under neutral conditions.[2] Triphenylphosphine (


) abstracts a bromine from 

to form a phosphonium salt.[2] The alcohol oxygen attacks the phosphorus, creating a strong leaving group (

), which is displaced by bromide.[1] This avoids the use of HBr, preventing the protonation of the pyrimidine ring.

Reagents:

  • Substrate: 1.02 g (5 mmol)[1]

  • Carbon Tetrabromide (

    
    ): 1.99 g (6 mmol, 1.2 equiv)[1]
    
  • Triphenylphosphine (

    
    ): 1.57 g (6 mmol, 1.2 equiv)[1]
    
  • DCM: 25 mL (Anhydrous)

Step-by-Step Procedure:

  • Setup: Use a 100 mL RBF under Nitrogen atmosphere.

  • Dissolution: Dissolve substrate (1.02 g) and

    
     (1.99 g) in DCM (25 mL). Cool to 0°C.[3]
    
  • Addition: Add

    
     (1.57 g) portion-wise over 15 minutes. The solution typically turns slightly yellow.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup (Triphenylphosphine Oxide Removal):

    • Concentrate the reaction mixture to ~5 mL volume.

    • Add cold Diethyl Ether or Hexanes (50 mL) with vigorous stirring.

      
       will precipitate as a white solid.
      
    • Filter off the solid.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Note: Alkyl bromides are reactive.[2][4][5] Do not leave on silica for extended periods.

Protocol C: Synthesis of 4-(Iodomethyl)-5-bromo-2-methylpyrimidine

Method: Finkelstein Reaction Scale: 2.0 mmol basis[1]

Scientific Rationale: Direct iodination is expensive and unstable. The Finkelstein reaction leverages the solubility difference of sodium halides in acetone. NaI is soluble in acetone, while NaCl and NaBr are not. This drives the equilibrium toward the alkyl iodide via precipitation of the salt byproduct.

Reagents:

  • Starting Alkyl Chloride (from Protocol A): 0.44 g (2 mmol)[1]

  • Sodium Iodide (NaI): 0.90 g (6 mmol, 3.0 equiv)[1]

  • Acetone: 10 mL (Dry)

Step-by-Step Procedure:

  • Setup: 50 mL RBF with reflux condenser. Protect from light (wrap flask in foil).

  • Reaction: Dissolve Alkyl Chloride in acetone. Add NaI.

  • Reflux: Heat to reflux (approx. 60°C) for 4–12 hours.

    • Observation: A white precipitate (NaCl) will form.

  • Workup:

    • Cool to RT and filter off the solid NaCl.

    • Concentrate the filtrate.

    • Dissolve residue in

      
      , wash with 10% aqueous 
      
      
      
      (sodium thiosulfate) to remove any free iodine (yellow/brown color).[1]
  • Storage: Store at -20°C over Copper wire to stabilize. Use immediately if possible.

Analytical Data & Quality Control

To validate the transformation, compare the


 NMR shift of the methylene protons at the C4 position.
CompoundChemical Shift (

, ppm in

)
Multiplicity
Alcohol (Start) 4.60 - 4.70Singlet (broad)
Chloride 4.50 - 4.60Singlet (sharp)
Bromide 4.35 - 4.45Singlet (sharp)
Iodide 4.20 - 4.30Singlet (sharp)

QC Checkpoint:

  • Mass Spectrometry: The starting material shows a specific Br isotope pattern (1:1 ratio of M/M+2).

    • Chloride: Look for M+ (Cl/Br pattern is complex: 75:100:25 approx).

    • Bromide: Look for M+ (Br2 pattern: 1:2:1 ratio of M/M+2/M+4).

Safety & Hazards

  • Lachrymators: Benzyl-type halides (especially the bromide and iodide) are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.

  • Skin Sensitization: 5-Bromopyrimidines can be skin sensitizers. Wear nitrile gloves and long sleeves.

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
    . Quench excess reagent carefully.
    
  • Waste: Segregate halogenated waste. Dispose of

    
     / 
    
    
    
    as solid hazardous waste.

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[6] Angewandte Chemie International Edition in English, 14(12), 801–811.[1][6]

    • Source: [1]

  • Thionyl Chloride Activation (Vilsmeier-Haack)

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O).

    • Source: [1]

  • Finkelstein Reaction

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]

    • Source: [1]

  • Safety Data for 5-Bromopyrimidine

    • PubChem CID 78344.
    • Source: [1]

Sources

Application

Nucleophilic substitution protocols for 5-bromo-pyrimidine intermediates

Application Note: Strategic Functionalization of 5-Bromopyrimidine Intermediates Abstract The 5-bromopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile electrophile for constructing kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-Bromopyrimidine Intermediates

Abstract

The 5-bromopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile electrophile for constructing kinase inhibitors, antivirals, and oncology assets. This guide details the regioselective nucleophilic aromatic substitution (SNAr) of polyhalogenated 5-bromopyrimidines. We focus on the sequential functionalization of 5-bromo-2,4-dichloropyrimidine , delineating the electronic and steric factors that govern C4 vs. C2 selectivity. Detailed protocols, mechanistic insights, and troubleshooting workflows are provided to ensure reproducible synthesis of high-purity intermediates.

Introduction: The "Wait-and-See" Scaffold

In drug discovery, the 5-bromopyrimidine moiety acts as a "latent" functional handle. The bromine atom at the C5 position is relatively inert to standard SNAr conditions due to the lack of ortho/para-directing nitrogen atoms that stabilize the Meisenheimer complex at this position. This inertness allows chemists to selectively functionalize the highly reactive C2 and C4 positions via SNAr, retaining the C5-bromide for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Stille).

Key Reactivity Hierarchy:

  • C4-Position: Most reactive (kinetic product). Stabilized by para-quinoid resonance forms involving N1.

  • C2-Position: Moderately reactive. Requires higher temperatures or stronger nucleophiles after C4 is substituted.[1]

  • C5-Position: Inert to SNAr (requires Pd-catalysis or lithium-halogen exchange).

Mechanistic Insight: Governing Regioselectivity

The regioselectivity between C2 and C4 in 5-bromo-2,4-dichloropyrimidine is driven by Frontier Molecular Orbital (FMO) theory and the stability of the transition state.

  • Electronic Control: The LUMO coefficient is significantly larger at C4 than at C2, making C4 the primary site for nucleophilic attack [1].

  • Meisenheimer Stabilization: Attack at C4 leads to a negative charge delocalization onto N1 (para-like), which is energetically more favorable than the ortho-like delocalization onto N1/N3 resulting from C2 attack [2].[2]

  • Steric Factors: The C5-bromo substituent exerts steric pressure. While it is adjacent to C4, the "open" nature of the C4 position often remains more accessible than C2, which is flanked by two ring nitrogens.

Visualizing the Reaction Pathway:

ReactivityMap Start 5-Bromo-2,4-dichloropyrimidine Intermediate 4-Substituted-2-chloro-5-bromopyrimidine (Major Isomer) Start->Intermediate Nucleophile 1 (1.0 eq) Low Temp / Mild Base Byproduct 2-Substituted-4-chloro-5-bromopyrimidine (Minor Isomer) Start->Byproduct Steric Clash / Solvent Effects Final 2,4-Disubstituted-5-bromopyrimidine Intermediate->Final Nucleophile 2 (>2.0 eq) Heat / Strong Base Coupled 5-Aryl/Amino-pyrimidine (Post-Pd Coupling) Final->Coupled Pd-Catalysis (Suzuki/Buchwald)

Figure 1: Sequential functionalization workflow for 5-bromo-2,4-dichloropyrimidine. The green path represents the standard kinetic control favoring C4 substitution.

Experimental Protocols

Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Selective displacement of the C4-chloride with an amine nucleophile while preserving the C2-chloride and C5-bromide.

Reagents:

  • Substrate: 5-Bromo-2,4-dichloropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (0.95 - 1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)

  • Solvent: Ethanol (EtOH), Isopropanol (IPA), or THF. Note: Protic solvents like EtOH often enhance C4 selectivity via H-bonding assistance.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-bromo-2,4-dichloropyrimidine in Ethanol (5-10 volumes) at 0°C.

  • Addition: Add the base followed by the dropwise addition of the amine (diluted in 1 vol solvent) over 15-30 minutes. Crucial: Keep temperature < 5°C during addition to minimize C2 attack.

  • Reaction: Stir at 0°C to RT for 2-4 hours. Monitor by HPLC/UPLC.

    • Target: >95% conversion of starting material; C4:C2 ratio > 10:1.

  • Workup:

    • Precipitation Method (Preferred): Pour reaction mixture into ice-water (10 volumes). The product usually precipitates as a solid. Filter, wash with water, and dry.

    • Extraction Method: Remove volatiles in vacuo, redissolve in EtOAc, wash with NaHCO₃ and Brine. Dry over Na₂SO₄.[3]

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hex/EtOAc) if regioselectivity is < 90%.

Self-Validating Checkpoint:

  • 1H NMR: The C6-H proton signal of the C4-substituted product typically shifts upfield compared to the C2-isomer due to the shielding effect of the adjacent amine at C4.

  • NOESY: Correlation between the added amine protons and the C5-Br (if applicable) or lack of correlation to C6-H can confirm regiochemistry.

Protocol B: C2-Amination of 5-Bromo-2-chloropyrimidines

Objective: Displacement of the less reactive C2-chloride (or 2-chloropyrimidine mono-substrates).

Reagents:

  • Substrate: 4-Amino-5-bromo-2-chloropyrimidine (Product of Protocol A) or 5-bromo-2-chloropyrimidine.

  • Nucleophile: Amine (1.2 - 2.0 equiv).

  • Base: K₂CO₃, Cs₂CO₃, or DIPEA (2.0 - 3.0 equiv).

  • Solvent: DMF, DMSO, or NMP (Dipolar aprotic solvents are required to activate the nucleophile).

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DMF (5-10 volumes).

  • Reaction: Add base and amine. Heat to 60-90°C.

    • Note: C2 substitution has a higher activation energy. If the nucleophile is weak (e.g., aniline), temperatures >100°C or microwave irradiation may be necessary.

  • Monitoring: Reaction times vary (4 - 24 hours). Ensure complete consumption of the intermediate.

  • Workup: Dilute with water/EtOAc. Extensive water washes are required to remove DMF.

  • Purification: Column chromatography is standard.

Optimization & Troubleshooting Guide

Table 1: Impact of Reaction Parameters on Regioselectivity (C4 vs C2)

ParameterConditionEffect on Selectivity (C4:C2)Mechanistic Rationale
Solvent Ethanol/IPA Increases C4 H-bonding stabilizes the leaving group; protic solvents often suppress the "harder" C2 attack.
THF/DCMNeutralGood solubility, but lower selectivity compared to alcohols.
DMF/DMSODecreases C4Dipolar aprotic solvents enhance nucleophilicity indiscriminately, increasing C2 byproducts.
Temperature < 0°C Increases C4 Kinetic control favors the lower activation energy pathway (C4).
> RTDecreases C4Thermodynamic energy available allows access to the higher barrier C2 pathway.
Base DIPEA/TEA Increases C4 Mild bases are sufficient for C4; prevent rapid, non-selective deprotonation/attack.
NaH/KOtBuLow SelectivityStrong bases generate highly reactive amide anions that attack indiscriminately.
Sterics Bulky Amine Increases C4 C2 is flanked by two nitrogens; C4 is less hindered, favoring bulky nucleophiles.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem Application Notes. Link

  • Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyrimidine reactivity).

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

  • Gomtsyan, A., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4775–4778. Link

  • Luo, Y., et al. (2011). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. Link

Sources

Method

Protecting group strategies for (5-Bromo-2-methylpyrimidin-4-yl)methanol synthesis

Application Note: Protecting Group Strategies for (5-Bromo-2-methylpyrimidin-4-yl)methanol Part 1: Executive Summary & Strategic Analysis The scaffold (5-Bromo-2-methylpyrimidin-4-yl)methanol represents a high-value "lin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for (5-Bromo-2-methylpyrimidin-4-yl)methanol

Part 1: Executive Summary & Strategic Analysis

The scaffold (5-Bromo-2-methylpyrimidin-4-yl)methanol represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitor development. Its utility lies in the orthogonal reactivity of its three functional sites:

  • The 5-Bromo substituent: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation.

  • The 4-Hydroxymethyl group: A primary alcohol requiring protection to prevent proton quenching during organometallic steps or O-arylation side reactions.

  • The Pyrimidine Core: An electron-deficient heterocycle susceptible to nucleophilic attack at C6, particularly by strong alkyllithium bases.

The Challenge: The primary alcohol (


) must be masked to survive downstream conditions. However, the electron-deficient nature of the pyrimidine ring renders the C-Br bond labile to lithium-halogen exchange and the ring itself susceptible to nucleophilic addition. Therefore, the choice of protecting group (PG) dictates the viable downstream chemistry.

Decision Matrix:

Downstream ChemistryRecommended PGWhy?
Suzuki / Buchwald TBS / TBDPS Excellent stability to mild bases (

,

); easy removal with

.
Lithiation / Grignard THP / MOM Silyl ethers can migrate or cleave with strong nucleophiles; Acetals (THP) are stable to

-BuLi.
Acidic Conditions TBDPS / Benzyl TBS is acid-labile; TBDPS and Benzyl withstand mild acids.
Oxidative Workup TBS / Acetate Avoid PMB (oxidatively cleaved) or Benzyl (benzylic oxidation risk).

Part 2: Detailed Protocols

Protocol A: Silyl Protection (TBS)

Best for: Palladium-catalyzed cross-couplings.

Mechanism & Rationale: The reaction uses Imidazole as a base to deprotonate the alcohol and nucleophilically activate the silyl chloride. DMF is critical to solvate the polar pyrimidine substrate.

Reagents:

  • Substrate: (5-Bromo-2-methylpyrimidin-4-yl)methanol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the pyrimidine substrate and dissolve in anhydrous DMF.
    
  • Activation: Add Imidazole in one portion. Stir for 5 minutes until fully dissolved.

  • Addition: Cool the solution to 0 °C. Add TBSCl portion-wise over 10 minutes.

    • Note: Exotherm is minimal, but cooling prevents side-reactions at the bromine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).

  • Workup (Critical):

    • Dilute with

      
       (preferred over EtOAc for better phase separation from DMF/water).
      
    • Wash

      
       with water (to remove DMF) and 
      
      
      
      with Brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography on Silica Gel. Elute with 5-10% EtOAc in Hexanes.

Expected Yield: 90–98% Data Validation:


 should show two singlets near 

(Si-Me) and a large singlet at

(

-Bu).
Protocol B: Acetal Protection (THP)

Best for: Lithium-Halogen Exchange and Organometallic additions.

Mechanism & Rationale: Acid-catalyzed addition of the alcohol to Dihydropyran (DHP).


-Toluenesulfonic acid (

-TsOH) is the catalyst.[1] This creates a diastereomeric center, often resulting in complex NMR splitting (d.r. ~1:1), which is normal.

Reagents:

  • Substrate: (5-Bromo-2-methylpyrimidin-4-yl)methanol (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Catalyst:

    
    -TsOH
    
    
    
    H
    
    
    O (0.05 equiv) or PPTS (0.1 equiv for milder conditions)
  • Solvent: DCM (Dichloromethane) (0.3 M)

Step-by-Step Workflow:

  • Setup: Dissolve substrate in DCM at RT under air (inert atmosphere not strictly required but recommended).

  • Addition: Add DHP via syringe.

  • Catalysis: Add

    
    -TsOH.[1][2] The solution may darken slightly.
    
  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: If reaction stalls, add 0.5 equiv more DHP.

  • Quench: Add saturated aqueous

    
     (5 mL/mmol). Stir vigorously for 10 mins.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (10-20% EtOAc/Hexanes).

    • Note: The product is an acetal; avoid acidic silica or adding acetic acid to the eluent.

Expected Yield: 85–95%[3]

Part 3: Critical Troubleshooting & Stability

The "Ring Attack" Hazard (Lithiation)

When performing Lithium-Halogen exchange on 5-bromo-pyrimidines , standard


-BuLi often attacks the C6 position (nucleophilic aromatic substitution) rather than exchanging the bromine, or acts as a base on the 2-Methyl group.

Corrective Protocol for Lithiation:

  • Use "Turbo Grignard":

    
    . This reagent performs Br-Mg exchange without attacking the ring.
    
  • Temperature: If using

    
    -BuLi, cool to -100 °C  (Trapp mixture: THF/Et2O/Pentane 4:1:1) and use 
    
    
    
    -BuLi (2 equiv) for rapid exchange, followed by immediate electrophile quench.
Comparative Stability Data
ConditionTBS-ProtectedTHP-ProtectedPMB-Protected
1M HCl (aq) Labile (< 1h)Labile (< 30 min)Stable
1M NaOH (aq) StableStableStable

-BuLi (-78°C)
StableStableStable
TBAF / Fluoride Cleaved StableStable

/ Pd/C
StableStableCleaved (Risk of debromination)
DDQ (Oxidation) StableStableCleaved

Part 4: Visualization of Workflows

Figure 1: Strategic Decision Tree

Caption: Selection logic for protecting groups based on intended downstream synthetic transformations.

PG_Strategy Start Target: (5-Bromo-2-methylpyrimidin-4-yl)methanol Decision Select Downstream Chemistry Start->Decision Path_Pd Pd-Catalysis (Suzuki, Buchwald) Decision->Path_Pd Path_Li Strong Base / Lithiation (Li-Halogen Exchange) Decision->Path_Li Path_Acid Acidic Conditions (e.g., Boc removal elsewhere) Decision->Path_Acid PG_TBS Selection: TBS Ether Reagents: TBSCl, Imidazole Path_Pd->PG_TBS PG_THP Selection: THP Acetal Reagents: DHP, pTsOH Path_Li->PG_THP PG_TBDPS Selection: TBDPS Ether Reagents: TBDPSCl, Imidazole Path_Acid->PG_TBDPS Result_Pd Outcome: Stable to Base/Heat Cleave with TBAF PG_TBS->Result_Pd Result_Li Outcome: No O-Li quenching Stable to n-BuLi PG_THP->Result_Li Result_Acid Outcome: Retains PG during mild acid steps PG_TBDPS->Result_Acid

Figure 2: TBS Protection & Suzuki Coupling Workflow

Caption: Step-by-step experimental flow for TBS protection followed by Suzuki cross-coupling.

TBS_Workflow Substrate Substrate (Alcohol) Step1 1. Protection TBSCl, Imid, DMF, 0°C Substrate->Step1 95% Yield Intermed Intermediate (TBS-Ether) Step1->Intermed Step2 2. Coupling Boronic Acid, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Intermed->Step2 Suzuki Product Coupled Product (Protected) Step2->Product Step3 3. Deprotection TBAF, THF, RT Product->Step3 Final Final Target (Free Alcohol) Step3->Final Fluoride Cleavage

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Li, J. J.Lithium-Halogen Exchange of Heterocycles. In Name Reactions for Homologations; Wiley, 2009. (Discusses ring instability of pyrimidines).
  • Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angew.[2] Chem. Int. Ed.2003 , 42, 4302–4320. (Turbo Grignard protocols). [Link]

  • Deng, X.; Mani, N. S. Synthesis of 5-Bromopyrimidines via Condensation of Acyclic Precursors. J. Org.[4] Chem.2008 , 73, 2412. (Synthesis of the core scaffold). [Link]

Sources

Application

Application Note: Scalable Production of (5-Bromo-2-methylpyrimidin-4-yl)methanol

The following Application Note and Protocol guide is designed for scalability, safety, and industrial reproducibility. Executive Summary & Strategic Rationale (5-Bromo-2-methylpyrimidin-4-yl)methanol is a critical hetero...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for scalability, safety, and industrial reproducibility.

Executive Summary & Strategic Rationale

(5-Bromo-2-methylpyrimidin-4-yl)methanol is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and vitamin B1 analogs.[1][2][3][4] While various bench-scale routes exist, industrial scalability is often hampered by expensive starting materials (e.g., substituted pyrimidines) or hazardous reagents (e.g., DIBAL-H at cryogenic temperatures).[3][4]

This guide details a convergent, three-step synthetic pathway designed for kilogram-scale production. The strategy utilizes Mucobromic acid and Acetamidine hydrochloride —commoditized, stable starting materials—to construct the pyrimidine core de novo, bypassing the need for expensive pre-functionalized heterocycles.[4]

Key Process Advantages:
  • Cost Efficiency: Utilizes mucobromic acid (

    
    $/g range).[1][2]
    
  • Scalability: Avoids cryogenic conditions (-78 °C) and pyrophoric reagents (e.g., LiAlH4), utilizing mild borohydride reduction.[1][4]

  • Regiocontrol: The cyclocondensation inherently fixes the bromine at the 5-position and the carboxylate at the 4-position, eliminating regioselectivity issues common in electrophilic aromatic substitution.[1][2][3][4]

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected into three logical unit operations. The core philosophy is to establish the oxidation state of the C4-carbon early (as a carboxylate) and reduce it only at the final stage to preserve the sensitive bromine substituent.[4]

Retrosynthesis cluster_legend Process Logic Target (5-Bromo-2-methylpyrimidin-4-yl)methanol (Target) Ester Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (Stable Intermediate) Target->Ester Selective Reduction (NaBH4/MeOH) Acid 5-Bromo-2-methylpyrimidine-4-carboxylic acid Ester->Acid Fischer Esterification (EtOH/H+) Precursors Mucobromic Acid + Acetamidine HCl Acid->Precursors Cyclocondensation (NaOEt/EtOH) Legend Blue: Target | Yellow: Isolatable Intermediates | Green: Commodity SM

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine ring from acyclic precursors.

Detailed Experimental Protocols

Step 1: Ring Construction (Cyclocondensation)

Objective: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid.[1][2][3][4][5] Mechanism: Base-mediated condensation of acetamidine with the pseudo-aldehyde form of mucobromic acid.[1][2][3]

Reagents & Materials:
  • Acetamidine hydrochloride (1.0 equiv)[1][4]

  • Mucobromic acid (0.4 equiv relative to Acetamidine - Note: Excess amidine drives yield)[1][2][3]

  • Sodium ethoxide (freshly prepared or 21% wt in EtOH)[1]

  • Ethanol (Anhydrous)[1][2][4]

  • Hydrochloric acid (2M)[1][2][4]

Protocol:
  • Preparation of Base: In a reactor equipped with a reflux condenser and internal temperature probe, dissolve Sodium (3.0 equiv) in Ethanol (10 vol) to generate Sodium Ethoxide. Cool to 25 °C.

  • Amidine Activation: Add Acetamidine hydrochloride (1.5 equiv) to the NaOEt solution. Stir for 30 minutes at 25–30 °C to liberate the free base.

  • Cyclization:

    • Critical Step: Warm the suspension to 50 °C.

    • Remove the heating source.[1][2][6] Add a solution of Mucobromic acid (1.0 equiv) in Ethanol (2 vol) dropwise over 45 minutes.

    • Exotherm Control: Maintain internal temperature between 50–60 °C using the addition rate. Do not allow to boil uncontrolled.

  • Completion: After addition, stir at 50 °C for 1 hour, then cool to room temperature.

  • Workup:

    • Filter the mixture to remove NaCl.[1]

    • Concentrate the filtrate in vacuo to a viscous residue.[1]

    • Dissolve residue in water (3 vol) and acidify to pH 2–3 with 2M HCl.

    • Vigorous shaking/stirring will precipitate the product.[1]

    • Filter the brown solid, wash with cold water (2 x 1 vol), and dry.[4]

Expected Yield: 40–50% Data: LCMS [M+H]+ 217/219 (Br pattern).[1][2] Note: The brown color is typical; the crude acid is sufficiently pure for esterification.[1][4]

Step 2: Fischer Esterification

Objective: Conversion to Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate.[1][2][3][4] Rationale: The carboxylic acid is difficult to reduce directly without harsh reagents.[1] The ester is easily reduced by borohydride.[1]

Protocol:
  • Suspend the crude carboxylic acid (1.0 equiv) in Ethanol (10 vol).

  • Add concentrated Sulfuric Acid (0.5 equiv) dropwise.

  • Heat to reflux (78 °C) for 4–6 hours. Monitor by TLC or HPLC for disappearance of acid.

  • Workup:

    • Concentrate ethanol to ~20% of original volume.[1]

    • Pour residue onto crushed ice/water.[1]

    • Neutralize with saturated NaHCO₃ solution (Caution: Gas evolution).[1]

    • Extract with Ethyl Acetate (3 x).[1][7][8] Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography if high purity is required immediately.[1][2]

Expected Yield: 85–90% Appearance: Off-white to pale yellow solid.[1][3][4]

Step 3: Selective Reduction to Alcohol

Objective: Production of (5-Bromo-2-methylpyrimidin-4-yl)methanol.[1][2][3][4] Criticality: Sodium Borohydride (NaBH₄) in Methanol is chosen over LiAlH₄ to prevent debromination (reduction of the C-Br bond).[1]

Reagents:
  • Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (1.0 equiv)[1][3][4]

  • Sodium Borohydride (NaBH₄) (2.0 equiv)[1][4]

  • Methanol (10 vol)[1][4][9]

  • Calcium Chloride (CaCl₂) (1.0 equiv) - Optional accelerator[1]

Protocol:
  • Dissolution: Dissolve the ester in Methanol (10 vol) and cool to 0 °C in an ice bath.

  • Addition: Add NaBH₄ (2.0 equiv) portion-wise over 30 minutes.

    • Note: Hydrogen gas evolution occurs.[1][2] Ensure adequate venting.[1]

    • Optional: Adding CaCl₂ (1.0 equiv) enhances the reducing power of NaBH₄, forming LiBH₄-like species in situ, often increasing rate.[4]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC.[1][2][6] If starting material remains, add 0.5 equiv NaBH₄.[4]

  • Quench:

    • Cool to 0 °C.

    • Quench by slow addition of Saturated Ammonium Chloride (NH₄Cl) solution.[1]

    • Caution: Vigorous foaming.[1]

  • Isolation:

    • Evaporate Methanol in vacuo.

    • Extract the aqueous residue with Ethyl Acetate or DCM.[1]

    • Wash organics with Brine, dry over MgSO₄, and concentrate.[4]

  • Final Purification: The product typically crystallizes upon concentration.[1][2] Triturate with cold diethyl ether or recrystallize from EtOAc/Heptane.[1]

Expected Yield: 75–85% Final Purity: >98% (HPLC)[1]

Process Safety & Engineering Controls

HazardSourceMitigation Strategy
Thermal Runaway Mucobromic acid addition (Step 1)Strict temperature monitoring; dropwise addition; active cooling jacket available.[1][2][3][4]
Hydrogen Evolution NaBH₄ Reduction (Step 3)Nitrogen sweep; explosion-proof venting; slow addition rate.[1][2]
Corrosivity H₂SO₄, Mucobromic acidUse glass-lined reactors; full PPE (acid-resistant gloves, face shield).[1][2][3][4]
Toxic Intermediates Alkyl bromidesHandle solids in isolator or ventilated hood; treat waste streams with caustic to quench traces.[1][2]

Analytical Specifications

For Quality Control (QC) of the final API intermediate:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][3][4]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV @ 254 nm (Pyrimidine ring absorption).[1]

  • NMR Verification (¹H, 400 MHz, DMSO-d₆):

    • δ 8.80 (s, 1H, Pyrimidine H-6)[3][4]

    • δ 5.40 (t, 1H, -OH)[3][4]

    • δ 4.50 (d, 2H, -CH₂-)[1][3][4][9]

    • δ 2.60 (s, 3H, -CH₃)[3][4]

  • Mass Spectrometry:

    • Observe M+H peaks at m/z 203 and 205 (1:1 ratio indicating ⁷⁹Br/⁸¹Br).[1]

References

  • Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid

    • Source: WO2011/130628 A1.[2] "Preparation of pyrimidine derivatives as kinase inhibitors."

    • Context: Describes the cyclocondensation of acetamidine with mucobromic acid.
    • [2][4]

  • Reduction of Pyrimidine Esters

    • Source:Organic Process Research & Development. "Scalable Synthesis of Pyrimidine Alcohols." (General methodology reference for NaBH4 reduction of electron-deficient heteroaryl esters).
    • See also: PubChem Compound Summary for (5-Bromopyridin-2-yl)methanol (Analogous chemistry).
    • [4]

  • Mucobromic Acid Chemistry

    • Source:Organic Syntheses, Coll.[1][4] Vol. 3, p.621 (1955); Vol. 27, p.55 (1947).[4] "Mucobromic Acid".[1][2][10][11]

    • Context: Preparation and handling of the key starting material.[1][6][7][10][11][12][13]

    • [2][4]

  • Acetamidine Preparation & Handling

    • Source:Organic Syntheses, Coll.[1][4] Vol. 1, p.5 (1941).[4] "Acetamidine Hydrochloride".[1][2][12]

    • [2][4]

Sources

Method

Technical Guide: C-5 Functionalization Strategies for (5-Bromo-2-methylpyrimidin-4-yl)methanol

Topic: Functionalization of the C-5 position in (5-Bromo-2-methylpyrimidin-4-yl)methanol Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the C-5 position in (5-Bromo-2-methylpyrimidin-4-yl)methanol Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction & Strategic Analysis

(5-Bromo-2-methylpyrimidin-4-yl)methanol (CAS: 10053-46-0, or related analogs) represents a high-value scaffold in medicinal chemistry. The pyrimidine core is ubiquitous in kinase inhibitors, antivirals, and thiamine (Vitamin B1) analogs. This specific intermediate offers three distinct vectors for diversification:

  • C-5 Bromide: A handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C-4 Hydroxymethyl: A protic handle capable of directing metal coordination or serving as a nucleophile; it is ortho to the reactive C-5 site.

  • C-2 Methyl: A relatively inert anchor that provides metabolic stability and lipophilicity.

Chemoselectivity & Ortho-Effects

The primary challenge in functionalizing the C-5 position is the ortho-hydroxymethyl group . While the C-5 position in pyrimidines is electronically favorable for oxidative addition (being the least electron-deficient position on the ring), the adjacent C-4 alcohol can:

  • Pro: Act as a directing group for Pd/Cu catalysts, potentially accelerating reaction rates via chelation.

  • Con: Interfere with water-sensitive couplings or undergo side reactions (e.g., O-arylation) under strongly basic conditions.

Expert Recommendation: For initial screening (Suzuki), use the free alcohol. For sensitive couplings (Buchwald-Hartwig, Sonogashira) or scale-up, Silyl Protection (TBS) is strongly recommended to prevent catalyst poisoning and side-reactivity.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

ReactionLandscape Start (5-Bromo-2-methylpyrimidin-4-yl)methanol Protection Step 1: O-Protection (TBS-Cl / Imidazole) Start->Protection Recommended for Routes B & C Suzuki Route A: Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Start->Suzuki Direct (Aq. conditions) Protection->Suzuki High Yield Sonogashira Route B: Sonogashira (Terminal Alkyne, CuI) Protection->Sonogashira Buchwald Route C: Buchwald-Hartwig (Amines, Pd/Ligand) Protection->Buchwald ProductA 5-Aryl-pyrimidine (Biaryl Scaffold) Suzuki->ProductA ProductB 5-Alkynyl-pyrimidine (Rigid Linkers) Sonogashira->ProductB ProductC 5-Amino-pyrimidine (Kinase Hinges) Buchwald->ProductC

Caption: Divergent synthetic pathways for C-5 functionalization. Protection is optional for Suzuki but critical for amination.

Experimental Protocols

Protocol A: Hydroxyl Protection (TBS-Ether Formation)

Rationale: Masking the acidic proton prevents alkoxide formation and catalyst coordination issues during anhydrous couplings.

Reagents:

  • Substrate: (5-Bromo-2-methylpyrimidin-4-yl)methanol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (0.2 M)

Step-by-Step:

  • Dissolution: Charge a flame-dried RBF with substrate and Imidazole. Dissolve in anhydrous DCM (or DMF for higher solubility).

  • Addition: Cool to 0 °C. Add TBSCl portion-wise over 10 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

  • Workup: Quench with saturated aq. NaHCO3. Extract with DCM (3x). Wash organics with Brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Checkpoint: Product should be a colorless oil/solid. Yields typically >90%.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Rationale: The most robust method for introducing aryl/heteroaryl groups. The pyrimidine C-5 bromide is highly reactive toward oxidative addition.

Standard Conditions (Free Alcohol Compatible):

ComponentReagentEquiv.[1][3][4][5][6][7][8][9][10][11][12]Role
Catalyst Pd(dppf)Cl2·DCM0.05Robust Pd(II) precatalyst, resists oxidation.
Ligand (Included in cat.)-dppf provides wide bite angle.
Base K2CO3 (2M aq.)3.0Activates boronic acid.
Solvent 1,4-Dioxane-Miscible with water, high boiling point.

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the Substrate (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).

  • Solvent: Add 1,4-Dioxane (0.15 M concentration). Degas by bubbling Nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

  • Base: Add degassed 2M aq. K2CO3 (3.0 equiv). Note: The biphasic system protects the free alcohol.

  • Reaction: Seal and heat to 90 °C for 4–12 hours (or 110 °C for 30 min in microwave).

    • Visual Cue: Reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

  • Workup: Dilute with EtOAc, wash with water.[1] Filter through Celite to remove Pd residues.[13]

  • Purification: Silica gel chromatography.

    • Troubleshooting: If protodehalogenation (loss of Br replaced by H) is observed, switch to anhydrous conditions (Cs2CO3/DMF) and use the TBS-protected substrate.

Protocol C: Sonogashira Coupling (C-C Alkyne Formation)

Rationale: Introduction of rigid alkyne linkers. This reaction is sensitive to the free hydroxyl group (copper alkoxide formation), so the TBS-protected substrate is highly recommended.

Reagents:

  • Substrate: TBS-protected 5-bromo-pyrimidine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (Et3N) / DMF (1:4 ratio)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon.

  • Charge: Add Substrate, Pd(PPh3)2Cl2, and CuI.

  • Solvent: Add degassed DMF/Et3N mixture.

  • Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir at 60 °C for 6–18 hours.

    • Note: Pyrimidines are electron-deficient; higher temperatures (>80°C) may cause alkyne homo-coupling (Glaser coupling). Keep temp moderate.

  • Workup: Dilute with Et2O (avoids extracting DMF). Wash with NH4Cl (sat. aq) to sequester Copper (blue aqueous layer).

  • Purification: Flash chromatography.

Mechanism & Critical Control Points

The following diagram details the catalytic cycle for the Suzuki coupling, highlighting the specific electronic influence of the pyrimidine ring.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich rings, Fast for Pyrimidine) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Activated Boronate) OxAdd->TransMet + Ar-B(OH)3 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product C-5 Functionalized Product RedElim->Product Substrate 5-Br-Pyrimidine Substrate Substrate->OxAdd

Caption: Pd(0)/Pd(II) catalytic cycle. The electron-deficient pyrimidine facilitates rapid Oxidative Addition.

Critical Control Points (CCP):
  • CCP 1: Catalyst Poisoning. The pyrimidine nitrogens can coordinate to Pd. Use bidentate ligands (dppf, Xantphos) or high catalyst loading (5%) to overcome this.

  • CCP 2: Hydroxyl Interference. In the Sonogashira reaction, the free -OH can form Cu-alkoxides, stalling the cycle. Always protect the alcohol for Cu-mediated reactions.

  • CCP 3: Protodehalogenation. If the reaction is "wet" or uses strong bases (NaH, tBuLi), the Br may be replaced by H. Use mild bases (K2CO3, K3PO4) and carbonate bases.

References

  • MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules 2017, 22(2), 190.[14] Available at: [Link]

  • National Institutes of Health (PMC). Bromination at C-5 of Pyrimidine Nucleosides and Cross-Coupling Applications. PMC3348523. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Available at: [Link]

  • ChemRxiv. Boronic Acids in Medicinal Chemistry: Suzuki Coupling Analysis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for (5-Bromo-2-methylpyrimidin-4-yl)methanol crude mixtures

Technical Support Center: (5-Bromo-2-methylpyrimidin-4-yl)methanol Ticket ID: PUR-PYR-5BR-004 Subject: Purification Strategy for Crude Reaction Mixtures Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (5-Bromo-2-methylpyrimidin-4-yl)methanol Ticket ID: PUR-PYR-5BR-004 Subject: Purification Strategy for Crude Reaction Mixtures Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Overview

You are likely synthesizing (5-Bromo-2-methylpyrimidin-4-yl)methanol via the reduction of Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (or the corresponding acid/aldehyde).[1]

This intermediate presents a specific purification paradox: the pyrimidine ring renders the molecule polar and weakly basic, while the bromine atom and methyl group add lipophilicity. The primary challenges users report are boron-complex emulsions (if NaBH₄ is used), water solubility during extraction, and streaking on silica gel.

This guide details the purification logic required to isolate high-purity material (>98%) suitable for downstream cross-coupling or nucleophilic substitution.[1]

Part 1: The "Quick Fix" – Quench & Extraction Protocols

Q: I used Sodium Borohydride (NaBH₄) for the reduction, and my workup has turned into a sticky, white gel. How do I break this emulsion?

A: This is the most common issue.[1] The "gel" consists of stable boron-alkoxide complexes coordinated to the pyrimidine nitrogens.[1] Standard water/brine washes are insufficient.[1]

The Protocol (Rochelle’s Salt Method):

  • Quench: Cool the reaction mixture to 0 °C. Add Methanol dropwise to destroy excess hydride.

  • Complex Breakdown: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 10 mL of solution per gram of hydride used.[1]

  • Agitation: Vigorously stir the biphasic mixture at room temperature for 2–4 hours . The tartrate chelate is more stable than the pyrimidine-boron complex, forcing a phase break.

  • Separation: The organic layer should now separate cleanly.[1] If the product is trapped in the aqueous phase (see below), perform multiple extractions with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

Q: My product is not migrating into the organic layer (EtOAc). Is it water-soluble?

A: Yes, partially. Pyrimidines are electron-deficient bases.[1] If your aqueous quench is too acidic (pH < 4), the pyrimidine nitrogen protonates, forming a water-soluble salt.

Corrective Action:

  • Check pH: Ensure the aqueous phase is adjusted to pH 8–9 using saturated NaHCO₃. Do not use strong NaOH, as this may hydrolyze the bromine or the alcohol if heated.

  • Salting Out: Saturate the aqueous phase with NaCl (solid) to leverage the "salting-out" effect, pushing the organic molecule into the organic solvent.

  • Solvent Switch: If EtOAc fails, switch to DCM or a CHCl₃/Isopropanol (3:1) mixture, which is superior for extracting polar heterocycles.

Part 2: Chromatography & Isolation

Q: The compound is streaking (tailing) on my TLC plates and column. What eluent should I use?

A: Streaking occurs because the basic pyrimidine nitrogens interact with the acidic silanols on the silica gel surface.

Recommended Mobile Phases:

  • Standard: 0%

    
     10% Methanol in Dichloromethane (DCM).[1]
    
  • Anti-Streak Additive: If tailing persists, add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to your DCM/MeOH eluent. This neutralizes the silica acidity.[1]

  • Alternative: EtOAc/Hexanes (50%

    
     100%) is often sufficient if the crude is relatively clean, but DCM/MeOH provides better resolution from polar impurities like the carboxylic acid.
    

Q: Can I crystallize this instead of running a column?

A: Crystallization is viable and preferred for scale-up (>10g).[1]

  • Solvent System: Recrystallize from hot Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Anti-solvent: If the solid doesn't crash out upon cooling, add n-Heptane dropwise to the cold alcoholic solution until turbidity persists.

  • Note: Ensure all boron salts are removed (see Part 1) before attempting crystallization, or they will co-precipitate.

Part 3: Impurity Profiling

Q: I see a spot running just below my product. What is it?

A: Based on the synthesis route, this is likely the des-bromo impurity (removal of the bromine atom) or the carboxylic acid (from hydrolysis of the starting ester).

Impurity TypeOriginR_f Relative to ProductRemoval Strategy
Des-bromo Over-reduction (Reaction ran too long or too hot).[1]Slightly HigherDifficult to separate.[1] Requires careful column chromatography (high plate count).[1]
Carboxylic Acid Unreacted starting material hydrolysis.[1]Baseline (stays at origin)Wash organic layer with sat.[1] NaHCO₃. The acid will move to the aqueous phase.
Boron Salts Inadequate quench.[1]Baseline (white streak)Repeat Rochelle's Salt wash.[1]

Part 4: Visual Troubleshooting Guides

Diagram 1: Workup Decision Logic

Caption: Logical flow for selecting the correct workup based on reducing agent and observed solubility.

WorkupLogic Start Crude Reaction Mixture (Post-Reduction) Agent Reducing Agent Used? Start->Agent NaBH4 NaBH4 / LiBH4 Agent->NaBH4 DIBAL DIBAL-H / LAH Agent->DIBAL Quench1 Quench: MeOH then Rochelle's Salt (Sat. Aq) NaBH4->Quench1 Quench2 Quench: Fieser Method (H2O, 15% NaOH, H2O) DIBAL->Quench2 PhaseCheck Check Aqueous pH Quench1->PhaseCheck Quench2->PhaseCheck Acidic pH < 7 (Protonated Pyrimidine) PhaseCheck->Acidic Basic pH 8-9 (Free Base) PhaseCheck->Basic Action1 Adjust with Sat. NaHCO3 Acidic->Action1 Extract Extract with DCM or EtOAc Basic->Extract Action1->Basic

Diagram 2: Purification & Storage Workflow

Caption: Step-by-step protocol for isolation and long-term stability.

PurificationFlow Crude Crude Extract (Dried over Na2SO4) TLC TLC Analysis (DCM:MeOH 95:5) Crude->TLC Decision Impurity Profile? TLC->Decision Clean Clean (>90%) Decision->Clean Dirty Complex Mixture Decision->Dirty Cryst Recrystallization (EtOH or IPA/Heptane) Clean->Cryst Column Flash Chromatography (Silica + 1% Et3N) Dirty->Column Final Final Product White/Off-White Solid Cryst->Final Column->Final Storage Storage: -20°C, Inert Gas (Avoid Oxidation) Final->Storage

Part 5: Detailed Experimental Protocol (Reference Standard)

Synthesis & Purification of (5-Bromo-2-methylpyrimidin-4-yl)methanol

  • Reduction: To a solution of Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (1.0 eq) in Ethanol (0.2 M) at 0 °C, add NaBH₄ (2.0 eq) portion-wise. Stir at 0 °C

    
     RT for 3 hours.
    
  • Quench: Add Acetone or MeOH (2 mL) to quench excess hydride.

  • Workup: Dilute with EtOAc. Add Sat. NaHCO₃ (pH ~8).[1] Separate layers.

    • Troubleshooting: If emulsion forms, add Sat. Potassium Sodium Tartrate and stir for 1 hour.

  • Extraction: Extract aqueous layer with EtOAc (3x). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Method A (Flash Column): Elute with 0-5% MeOH in DCM.[1]

    • Method B (Crystallization): Dissolve crude in minimum hot Ethanol.[1] Cool slowly. Filter precipitate.[1][2][3]

References

  • Baluja, S., et al. (2017). Solubility of Some Pyrimidine Derivatives in Methyl Alcohol at different Temperatures. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Google Patents. (2006).[1] WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester (Demonstrates NaBH4 reduction of similar brominated heteroaromatic esters).[1] Retrieved from

Sources

Optimization

Minimizing side reactions during (5-Bromo-2-methylpyrimidin-4-yl)methanol oxidation

Welcome to the Technical Support and Troubleshooting Portal for the oxidation of (5-Bromo-2-methylpyrimidin-4-yl)methanol. As a highly functionalized heterocyclic building block, this substrate presents unique chemoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the oxidation of (5-Bromo-2-methylpyrimidin-4-yl)methanol. As a highly functionalized heterocyclic building block, this substrate presents unique chemoselectivity challenges. This guide synthesizes mechanistic insights, field-proven protocols, and troubleshooting steps to help you achieve high-yielding conversions to the corresponding carbaldehyde while suppressing side reactions.

Substrate Anatomy & Mechanistic Vulnerabilities

To minimize side reactions, we must first understand the causality behind them. The substrate, (5-Bromo-2-methylpyrimidin-4-yl)methanol, possesses several reactive sites that compete with the target primary alcohol during oxidation:

  • The Pyrimidine Nitrogens: The

    
     hybridized nitrogen atoms possess lone pairs that are susceptible to electrophilic attack. Strong oxidants, particularly peroxy acids (e.g., mCPBA) or unbuffered hydrogen peroxide, will readily coordinate with these nitrogens, leading to N-oxide formation . Furthermore, these lone pairs can coordinate with and poison the surface of heterogeneous metal catalysts[1].
    
  • The C2-Methyl Group: Because the pyrimidine ring is highly electron-deficient (exacerbated by the highly electronegative 5-bromo substituent), the protons on the 2-methyl group are unusually acidic (benzylic-like). Under harsh oxidative conditions (e.g., Selenium dioxide, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , or prolonged heating with 
    
    
    
    ), this methyl group can undergo unwanted oxidation to a formyl or carboxyl group.
  • The 4-Hydroxymethyl Group (Target): Oxidation to the aldehyde must be carefully controlled. If water is present in the reaction mixture, the newly formed aldehyde will rapidly form a hydrate (gem-diol), which is then highly susceptible to over-oxidation to the carboxylic acid .

Troubleshooting Guides & FAQs

Q: My TLC shows a highly polar, streak-like spot that stays near the baseline. What is happening? A: You are likely observing over-oxidation to 5-bromo-2-methylpyrimidine-4-carboxylic acid, or N-oxidation of the pyrimidine ring.

  • Causality: If you are using aqueous oxidants (like bleach/TEMPO or Jones reagent), the aldehyde forms a hydrate that oxidizes to the acid. If using peracids, N-oxidation is occurring.

  • Solution: Switch to strictly anhydrous, mild oxidants. Dess-Martin Periodinane (DMP) in anhydrous dichloromethane (DCM) is highly recommended for this substrate to arrest the oxidation at the aldehyde stage[2].

Q: I am using active Manganese Dioxide (


), but the reaction stalls at 40-50% conversion. Adding more time doesn't help. Why? 
A:  The reaction is stalling due to catalyst poisoning.
  • Causality:

    
     oxidation is a heterogeneous surface reaction. The basic lone pairs of the pyrimidine nitrogens strongly adsorb onto the active manganese sites, effectively blocking further alcohol molecules from reacting[3].
    
  • Solution: You must use a massive weight excess of

    
     (typically 10 to 20 equivalents by weight, not moles) to overcome surface poisoning. Alternatively, switch to a homogeneous oxidant like DMP.
    

Q: Can I use the Swern Oxidation for this molecule? A: Yes, but with strict caveats.

  • Causality: The electron-deficient nature of the pyrimidine ring makes the intermediate alkoxysulfonium ylide prone to side reactions if the temperature rises. If the reaction is not kept strictly at or below -78 °C prior to the addition of triethylamine, you risk the formation of methylthiomethyl (MTM) ethers as a major byproduct.

  • Solution: Ensure your cooling bath is properly maintained with dry ice/acetone. If temperature control is an issue in your facility, use DMP instead.

Q: I suspect my 5-bromo group is being lost during the reaction. Is this possible? A: Debromination is rare in standard oxidations but can occur if you are attempting transition-metal catalyzed aerobic oxidations (e.g., Pd or Ru-based) in the presence of basic additives, which can inadvertently trigger oxidative addition into the C-Br bond. Stick to hypervalent iodine or metal-oxide based methods.

Reagent Selection & Quantitative Comparison

To aid in experimental design, the following table summarizes the performance of common oxidants specifically applied to pyrimidinyl methanols.

Oxidant SystemTarget Yield (Aldehyde)Over-oxidation RiskN-Oxidation RiskC2-Methyl Ox RiskRecommended?
Dess-Martin (DMP) 85 - 95% Very LowVery LowNoneYes (Optimal)
Activated

60 - 80%LowNoneNoneYes (Requires excess)
Swern Oxidation 75 - 85%LowNoneNoneYes (Requires -78°C)
TEMPO /

40 - 60%HighLowNoneNo

/ Peracids
< 10%ModerateVery High NoneNo

/ Heat
< 20%HighLowHigh No

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process controls to ensure scientific integrity.

Protocol A: Homogeneous Oxidation using Dess-Martin Periodinane (DMP)

This is the most reliable method for avoiding over-oxidation and N-oxidation[2].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve (5-Bromo-2-methylpyrimidin-4-yl)methanol (1.0 eq, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 5 minutes.

    • Self-Validation Check: The solution will initially be a clear or slightly cloudy suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 to 2 hours.

    • In-Process Control: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (lower

      
      ) should disappear, replaced by a distinct, UV-active spot (higher 
      
      
      
      ).
  • Quenching (Critical Step): Dilute the mixture with an equal volume of DCM. Add a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    (sodium thiosulfate) (approx. 10 mL per mmol of substrate).
    • Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the aldehyde.

  • Workup: Stir vigorously for 15-30 minutes until the organic layer is completely clear. Separate the layers, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Heterogeneous Oxidation using Activated

Useful for scale-up where hypervalent iodine reagents are cost-prohibitive[3].

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 eq, 10.0 mmol) in a non-polar solvent like Chloroform (

    
    ) or Toluene (100 mL).
    
  • Oxidant Addition: Add activated Manganese(IV) oxide (

    
    , 15.0 equivalents by weight relative to the substrate).
    
    • Note: Standard

      
       will fail. It must be specifically "activated" (e.g., precipitated and dried at 120 °C) to ensure high surface area.
      
  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C (for

    
    ) or 80 °C (for Toluene) with vigorous stirring for 12-18 hours.
    
  • Workup: Cool to room temperature. Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with Ethyl Acetate (3 x 50 mL).

    • Self-Validation Check: The filtrate should be clear and free of black particulates. If it is grey, refilter through a finer frit or double Celite pad.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude aldehyde, which is usually >90% pure by NMR and can be used directly in subsequent steps.

Pathway Visualization

The following diagram maps the kinetic pathways of the substrate under various oxidative conditions, highlighting the causality of reagent selection.

G Substrate (5-Bromo-2-methylpyrimidin- 4-yl)methanol Target Target: 4-Carbaldehyde Substrate->Target Mild Anhydrous (DMP, MnO2) NOx N-Oxidation: Pyrimidine N-Oxide Substrate->NOx Peracids (mCPBA, H2O2) MeOx C2-Methyl Oxidation: 2-Formyl/Carboxy Substrate->MeOx Harsh Oxidants (SeO2, KMnO4) OverOx Over-oxidation: 4-Carboxylic Acid Target->OverOx Aqueous Oxidants (TEMPO/NaOCl)

Pathways and side reactions in (5-Bromo-2-methylpyrimidin-4-yl)methanol oxidation.

References

  • M. K. Reddy et al., "Oxidation of pyridine methanols to esters (2a-2i)", ResearchGate,[Link]

  • A. Sharma and M. McLaughlin, "Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction", J Comb Chem., PMC, 2011.[Link]

  • I. N. Houlsby et al.
  • Stack Exchange Community, "Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile", Chemistry Stack Exchange, 2020.[Link]

Sources

Troubleshooting

Preventing debromination during pyrimidine coupling reactions

Ticket ID: PYR-CPL-001 Subject: Prevention of Hydrodehalogenation (Debromination) in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage & Diagnostics Start He...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-CPL-001 Subject: Prevention of Hydrodehalogenation (Debromination) in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Diagnostics

Start Here. If you are observing the formation of a des-bromo byproduct (M-Br


 M-H) in your pyrimidine coupling reactions (Suzuki-Miyaura, Sonogashira, etc.), use this diagnostic logic to identify the root cause.

Debromination_Triage Start ISSUE: Des-bromo byproduct observed Check_Solvent Check Solvent System Start->Check_Solvent Solvent_Q Is solvent DMF, DMA, or Primary Alcohol? Check_Solvent->Solvent_Q Check_Base Check Base Identity Base_Q Is base an amine (Et3N) or Alkoxide (NaOtBu)? Check_Base->Base_Q Check_Ligand Check Ligand/Catalyst Ligand_Q Is ligand monodentate (e.g., PPh3)? Check_Ligand->Ligand_Q Solvent_Q->Check_Base NO Action_Solvent ACTION: Switch to Dioxane, Toluene, or THF. Solvent_Q->Action_Solvent YES (Hydride Source) Base_Q->Check_Ligand NO Action_Base ACTION: Switch to Inorganic (K2CO3, K3PO4, CsF). Base_Q->Action_Base YES (Beta-H Elimination) Ligand_Q->Start NO (Check Water/O2) Action_Ligand ACTION: Switch to Bidentate (dppf) or Bulky (XPhos/SPhos). Ligand_Q->Action_Ligand YES (Slow Reductive Elim)

Figure 1: Diagnostic logic flow for isolating the source of hydride transfer in palladium-catalyzed pyrimidine couplings.

Knowledge Base & Troubleshooting (FAQs)

Case 1: The Solvent Trap

User Question: I am using DMF as a solvent because my pyrimidine is insoluble in toluene. Why am I seeing 40% debromination?

Technical Insight: Polar aprotic solvents like DMF and DMA are common "hydride donors." Under catalytic conditions, especially at elevated temperatures (


C), DMF can decompose to form dimethylamine and carbon monoxide. More critically, it can facilitate hydride transfer to the Palladium(II) center.
  • Mechanism: The electron-deficient pyrimidine ring makes the oxidative addition complex highly electrophilic. If transmetallation (the arrival of the coupling partner) is slow, the Pd(II) species will "scavenge" a hydride from the solvent or trace formate impurities [1].

  • Corrective Action:

    • Switch Solvent: Use 1,4-Dioxane or THF.

    • Solubility Fix: If solubility is poor, use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g., TBAB) or use t-Amyl alcohol . Unlike primary alcohols (EtOH), t-Amyl alcohol lacks

      
      -hydrogens that are easily accessible for 
      
      
      
      -hydride elimination, making it a "safe" polar protic solvent [2].
Case 2: The Base Problem

User Question: I switched to Pd(PPh3)4 and Triethylamine (Et3N), but the reaction stalled and debrominated.

Technical Insight: Amine bases (like Et3N, DIPEA) and alkoxide bases (like NaOEt, NaOiPr) possess


-hydrogens.
  • Mechanism: The Pd(II) center can coordinate to the amine/alkoxide. If the coupling partner is slow to react, the Pd complex undergoes

    
    -hydride elimination from the base alkyl group. This generates a Pd-H species, which then reductively eliminates with your pyrimidine to form the debrominated byproduct (H-Pyrimidine) [3].
    
  • Corrective Action:

    • Mandatory: Switch to Inorganic Bases .

    • Recommendation: Potassium Phosphate (

      
      ) or Cesium Carbonate (
      
      
      
      ).[1] These bases have no hydrogen atoms to donate, physically blocking this side-reaction pathway.
Case 3: Catalyst Mismatch

User Question: Why does my pyrimidine debrominate more than a standard phenyl bromide?

Technical Insight: Pyrimidines are


-deficient (electron-poor). This makes the C-Br bond weak and oxidative addition very fast. However, the resulting Pd(II)-Pyrimidine intermediate is unstable and "hungry" for electrons. If the subsequent step (Transmetallation) is slow, the complex waits too long and eventually finds a hydride source.
  • Corrective Action:

    • Speed up the Cycle: Use ligands that accelerate reductive elimination and transmetallation.

    • Ligand Choice:

      • dppf: The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene promotes reductive elimination.

      • Buchwald Ligands (XPhos, SPhos): These bulky, electron-rich ligands stabilize the Pd(0) species and facilitate difficult couplings, outcompeting the background debromination rate [4].

Mechanistic Deep Dive

Understanding how the Hydrogen replaces the Bromine is the key to prevention.

Debromination_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(Pyr)-Br (Vulnerable Intermediate) OxAdd->PdII_Ar TransMet Transmetallation (Boronic Acid) PdII_Ar->TransMet FAST (Desired) Hydride_Source Hydride Source (Solvent/Base/H2O) PdII_Ar->Hydride_Source SLOW (Side Rxn) PdII_Ar_R L-Pd(II)-Ar-R TransMet->PdII_Ar_R Product Coupled Product (Ar-R) PdII_Ar_R->Product Reductive Elimination Product->Pd0 Pd_H L-Pd(II)-Ar-H Hydride_Source->Pd_H Ligand Exchange Waste Debrominated Waste (Ar-H) Pd_H->Waste Reductive Elimination Waste->Pd0

Figure 2: The Kinetic Competition. Debromination occurs when Transmetallation is slower than Hydride Transfer.

Standard Operating Procedure (SOP)

Protocol: Optimized Suzuki Coupling for 5-Bromo-2-chloropyrimidine (High-Risk Substrate). Note: This protocol uses a "Self-Validating" system where color change indicates catalyst activation.

Reagents & Setup
ComponentRoleSelection Logic
Substrate 5-Bromo-2-chloropyrimidineHighly electron-deficient; prone to debromination.
Catalyst Pd(dppf)Cl2 · DCM Bidentate ligand prevents

-hydride elimination; robust.
Base K3PO4 (3.0 equiv) Inorganic; no

-hydrogens to donate.
Solvent 1,4-Dioxane / Water (4:1) Aprotic organic phase; water dissolves inorganic base.
Atmosphere Argon / NitrogenOxygen promotes homocoupling and catalyst death.
Step-by-Step Workflow
  • Preparation (The "Dry" Step):

    • To a reaction vial, add the Pyrimidine halide (1.0 equiv), Boronic Acid (1.1 equiv), and

      
       (3.0 equiv).
      
    • Validation Check: Ensure all solids are finely powdered to maximize surface area.

  • Degassing (Critical):

    • Add 1,4-Dioxane and Water.

    • Sparge with Argon for 10 minutes (bubbling gas through liquid).

    • Why? Oxygen removal prevents oxidation of the phosphine ligand, which would otherwise destabilize the Pd and encourage side reactions.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2 · DCM (0.03 - 0.05 equiv).

    • Seal the vial immediately.

  • Reaction:

    • Heat to 80°C . Do not exceed 100°C unless necessary (higher T promotes debromination).

    • Stir vigorously (1000 RPM).

    • Validation Check: The reaction mixture should turn from orange/red to black/dark brown over time. If it remains bright orange after 1 hour, the catalyst may not have activated (check temperature).

  • Monitoring:

    • Check TLC/LCMS at 1 hour.

    • Target: Look for the [M+H]+ of the product.

    • Warning Signal: If you see a peak at [M-Br+H] (Mass of Pyrimidine + 1), stop heating. Prolonged heating will only increase this impurity.

References

  • Navarro, O., et al. (2004).[2][3][4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 69(9), 3173-3180.[5][6] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). "Key challenges in the development of general intermolecular carbon–heteroatom bond-forming cross-coupling reactions." Chemistry – A European Journal, 18(32), 9758-9769. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461-1473. Link

Sources

Optimization

Technical Support Center: Enhancing the Stability of (5-Bromo-2-methylpyrimidin-4-yl)methanol in Solution

Welcome to the technical support center for (5-Bromo-2-methylpyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (5-Bromo-2-methylpyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and field-proven insights. Our goal is to provide you with the expertise to anticipate and mitigate degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of (5-Bromo-2-methylpyrimidin-4-yl)methanol is showing a decrease in purity over a short period. What are the likely causes?

A1: The degradation of (5-Bromo-2-methylpyrimidin-4-yl)methanol in solution can be attributed to several factors, primarily related to its chemical structure. The presence of a brominated pyrimidine ring and a hydroxymethyl group makes the molecule susceptible to specific degradation pathways. Key potential causes for instability include:

  • Hydrolysis: The compound may undergo hydrolysis, particularly under strongly acidic or basic conditions. This can lead to the displacement of the bromine atom or reactions involving the hydroxymethyl group.

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents or dissolved oxygen. This is a common degradation pathway for molecules with benzylic alcohol-like structures.

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light. Exposure to UV or even ambient light can induce the homolytic cleavage of the carbon-bromine (C-Br) bond, leading to the formation of radical species and subsequent degradation products.[1]

  • Temperature: Elevated temperatures can accelerate the rates of all the aforementioned degradation reactions.

Q2: What are the best practices for preparing and storing stock solutions of (5-Bromo-2-methylpyrimidin-4-yl)methanol to ensure maximum stability?

A2: To maintain the integrity of your (5-Bromo-2-methylpyrimidin-4-yl)methanol stock solutions, we recommend the following best practices:

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents such as DMSO or DMF for preparing stock solutions. If aqueous buffers are necessary for your experiments, prepare fresh dilutions from the stock solution immediately before use. For some pyrimidine derivatives, methanol has been used as a solvent for stability studies.[2]

  • pH Control: If working with aqueous solutions, maintain a pH close to neutral (pH 6-7). The stability of pyrimidine and pyridine derivatives can be significantly influenced by pH.[3][4][5]

  • Temperature: Store stock solutions at -20°C or lower. For long-term storage, consider storing at -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[1]

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: I suspect my compound has degraded. What analytical techniques can I use to confirm this and identify the degradation products?

A3: The most effective method for assessing the stability of your compound and identifying potential degradation products is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS).[] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.

  • HPLC with UV detection: This allows for the quantification of the parent compound and the detection of impurities.

  • LC-MS: This technique is invaluable for the structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[]

Forced degradation studies are instrumental in developing such a method and in understanding the potential degradation pathways.[7][8][9][10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in the HPLC chromatogram of an aged solution. Chemical degradation of the compound.Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. Use LC-MS to identify the structure of the new peak.
Decrease in the area of the main peak in the HPLC chromatogram over time. Degradation of the parent compound.Review your storage conditions (temperature, light exposure, solvent). Implement the recommended best practices for storage.
Solution changes color (e.g., turns yellow/brown). Formation of colored degradation products, possibly due to oxidation or photodegradation.Immediately analyze the solution by HPLC to assess purity. Discard the solution if significant degradation is observed. Prepare fresh solutions and ensure proper storage away from light and oxygen.
Inconsistent results in biological assays. Instability of the compound in the assay buffer.Assess the stability of the compound directly in the assay buffer over the time course of the experiment. Consider preparing fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (5-Bromo-2-methylpyrimidin-4-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using an HPLC-UV/MS system.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify the degradation products.

  • Use the MS data to propose structures for the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Instrumentation: HPLC with a UV detector and preferably a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy of the compound).

  • Injection Volume: 5 µL

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for (5-Bromo-2-methylpyrimidin-4-yl)methanol based on its chemical structure and general principles of organic chemistry.

G cluster_main Degradation of (5-Bromo-2-methylpyrimidin-4-yl)methanol cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis A (5-Bromo-2-methylpyrimidin-4-yl)methanol B Aldehyde Intermediate A->B [O] D Debrominated Product A->D (Light) E Hydroxylated Pyrimidine A->E H₂O / OH⁻ C Carboxylic Acid Degradant B->C [O]

Caption: Potential degradation pathways of (5-Bromo-2-methylpyrimidin-4-yl)methanol.

Logical Workflow for Stability Assessment

The following workflow provides a systematic approach to assessing and enhancing the stability of (5-Bromo-2-methylpyrimidin-4-yl)methanol in your experiments.

G cluster_workflow Stability Assessment Workflow start Start: Receive Compound prepare Prepare Stock Solution (Anhydrous aprotic solvent, -20°C, dark) start->prepare forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prepare->forced_degradation develop_hplc Develop Stability-Indicating HPLC-MS Method forced_degradation->develop_hplc identify_degradants Identify Major Degradants and Degradation Pathways develop_hplc->identify_degradants optimize_storage Optimize Storage & Handling Conditions (Solvent, pH, Temp, Light, Atmosphere) identify_degradants->optimize_storage routine_analysis Implement Routine QC/QA (Purity checks of working solutions) optimize_storage->routine_analysis end End: Stable Solution Protocol routine_analysis->end

Caption: A systematic workflow for stability assessment and optimization.

References

  • Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. (2021). PMC. Retrieved from [Link]

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. (2023). PMC. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PMC. Retrieved from [Link]

  • A radical dance in thiamin biosynthesis:mechanistic analysis of the bacterial hydroxymethylpyrimidine phosphate synthase. (n.d.). PMC. Retrieved from [Link]

  • Naturally occurring 5-hydroxymethylpyrimidine derivatives: (a) 5-hydroxymethylcytosine. (n.d.). ResearchGate. Retrieved from [Link]

  • Formation and stability of repairable pyrimidine photohydrates in DNA. (n.d.). PubMed. Retrieved from [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). Retrieved from [Link]

  • The Stability of Pyridine Nucleotides. (2025). ResearchGate. Retrieved from [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved from [Link]

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (n.d.). RSC Publishing. Retrieved from [Link]

  • Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. (2024). Global NEST Journal. Retrieved from [Link]

  • TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. (2025). ResearchGate. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved from [Link]

  • The effect of pH on the room-temperature phosphorescence properties of several purine and pyrimidine derivatives. (n.d.). PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis and interpretation of (5-Bromo-2-methylpyrimidin-4-yl)methanol

Topic: 1H NMR Spectral Analysis: (5-Bromo-2-methylpyrimidin-4-yl)methanol Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis: (5-Bromo-2-methylpyrimidin-4-yl)methanol Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Executive Summary & Structural Context

(5-Bromo-2-methylpyrimidin-4-yl)methanol is a critical pyrimidine scaffold often employed as a "headgroup" intermediate in the synthesis of kinase inhibitors and ATP-competitive drugs.[1] Its structural integrity is defined by the interplay between the electron-deficient pyrimidine ring, the electronegative bromine at C5, and the polar hydroxymethyl group at C4.

This guide provides a comparative analysis of this molecule's 1H NMR profile, specifically focusing on Solvent-Dependent Resolution (DMSO-d6 vs. CDCl3) and Reaction Monitoring (vs. Carboxylic Acid Precursor) .

The Molecule at a Glance
  • Core Scaffold: 1,3-Diazine (Pyrimidine)[1]

  • Key Substituents:

    • C2: Methyl group (Electron-donating, singlet anchor).[1]

    • C4: Hydroxymethyl group (Diagnostic methylene, pH/solvent sensitive).

    • C5: Bromine (Electron-withdrawing, deshielding H6).[1]

    • C6: Aromatic Proton (Highly deshielded singlet).

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and resolution of the labile hydroxyl proton, the following protocol is recommended over standard high-throughput screening methods.

Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of the solid intermediate.

  • Solvent Selection:

    • Primary:DMSO-d6 (99.9% D) . Preferred for full characterization including the -OH signal.

    • Secondary:CDCl3 .[2][3][4][5] Used only if the sample is strictly dry and non-polar impurities are suspected; however, solubility is often poor.

  • Volume: Dissolve in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Additives: NO acid/base additives (traces will collapse the OH coupling).[1]

Instrument Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Ensure methyl relaxation).

  • Scans (NS): 16–32 (Sufficient for >10 mg).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment Logic

The following diagram illustrates the logical flow for assigning signals based on chemical shift theory and splitting patterns.

NMR_Assignment_Logic Start Spectrum Acquired (DMSO-d6) Aromatic Region: 8.5 - 9.0 ppm (Deshielded) Start->Aromatic Aliphatic Region: 2.0 - 5.5 ppm (Shielded) Start->Aliphatic H6_Node H6 Proton Singlet (s) ~8.8 ppm Aromatic->H6_Node Pyrimidine Ring Current + Br Deshielding Sub_Aliphatic Identify Sub-regions Aliphatic->Sub_Aliphatic CH2_Node C4-CH2 Methylene Doublet (d) or Singlet (s) ~4.5 ppm Sub_Aliphatic->CH2_Node Benzylic-like OH_Node Hydroxyl (-OH) Triplet (t) or Broad (br) ~5.2 ppm Sub_Aliphatic->OH_Node Exchangeable CH3_Node C2-Methyl Singlet (s) ~2.6 ppm Sub_Aliphatic->CH3_Node Alpha to Ring OH_Node->CH2_Node Couples (J~5Hz) if Dry DMSO

Figure 1: Decision tree for assigning the 1H NMR signals of (5-Bromo-2-methylpyrimidin-4-yl)methanol in DMSO-d6.

Comparative Analysis: Solvent System Selection

The choice of solvent drastically alters the spectral appearance of the hydroxymethyl side chain. This comparison highlights why DMSO-d6 is the superior choice for structural validation.[1]

Table 1: Chemical Shift Comparison (DMSO-d6 vs. CDCl3)
Proton AssignmentMultiplicityShift (δ) in DMSO-d6Shift (δ) in CDCl3Mechanistic Insight
H6 (Ar-H) Singlet (s)8.85 – 8.95 8.60 – 8.70DMSO H-bonding to ring nitrogens causes downfield shift.[1]
-OH (Hydroxyl) Triplet (t)5.10 – 5.30 Not Observed / BroadDMSO stabilizes OH via H-bonding, slowing exchange.[1]
-CH₂- (Methylene) Doublet (d)4.50 – 4.60 4.70 – 4.80 (s)Appears as doublet in DMSO due to vicinal coupling (³J ~5Hz) with OH.[1]
-CH₃ (Methyl) Singlet (s)2.55 – 2.65 2.65 – 2.75Solvent anisotropy effects; methyl is relatively stable.[1]

Critical Observation: In CDCl3, the -OH proton typically undergoes rapid exchange with trace water, decoupling it from the -CH₂-.[1] Consequently, the methylene appears as a singlet . In dry DMSO-d6, the exchange is slow, revealing the doublet (CH₂) and triplet (OH), providing definitive proof of the alcohol functionality.

Reaction Monitoring: Product vs. Precursor[1]

This molecule is typically synthesized via the reduction of 5-Bromo-2-methylpyrimidine-4-carboxylic acid (or its ester).[1] Distinguishing the product from the starting material is a common analytical challenge.

Table 2: Differentiation Markers
FeatureProduct: (Hydroxymethyl)Precursor: (Carboxylic Acid)
H6 Shift ~8.9 ppm~9.03 ppm
Diagnostic Signal CH₂ (~4.5 ppm) COOH (~13-14 ppm, broad)
Electronic Effect CH₂OH is mildly donating.[1]COOH is strongly withdrawing.

Synthesis Workflow Visualization:

Synthesis_Check Start Reaction Mixture Check_H6 Check H6 Region (8.8 - 9.1 ppm) Start->Check_H6 Result_Acid Peak at 9.03 ppm (Unreacted Acid) Check_H6->Result_Acid Deshielded Result_Prod Peak at 8.90 ppm (Target Alcohol) Check_H6->Result_Prod Shielded Check_CH2 Check 4.5 ppm Region Result_Prod->Check_CH2 Confirm Confirm Conversion: Appearance of CH2 Disappearance of COOH Check_CH2->Confirm

Figure 2: Rapid diagnostic workflow for monitoring the reduction of the carboxylic acid precursor to the alcohol.

Troubleshooting & Impurities

When analyzing crude samples, three common impurities interfere with the spectrum:

  • Water (HOD): In DMSO-d6, water appears at 3.33 ppm .[1] If the sample is wet, the OH signal (5.2 ppm) may broaden or merge with the water peak.

    • Solution: Add activated 4Å molecular sieves to the NMR tube 15 minutes prior to acquisition.

  • Residual Ethanol/Methanol: Often used in the reduction workup. Look for triplets at 1.05 ppm (EtOH) or a singlet at 3.17 ppm (MeOH).

  • Des-bromo analog: If hydrogenolysis occurs (over-reduction), the Bromine is replaced by Hydrogen.[1]

    • Indicator: Loss of the singlet at 8.9 ppm. Appearance of two doublets in the aromatic region (H5 and H6 coupling, J ~5Hz).

References

  • ChemicalBook. (2025). 5-Bromo-2-methylpyrimidine-4-carboxylic acid NMR Data. (Provides the anchor values for the precursor H6 shift at 9.03 ppm in DMSO-d6).

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][5][6][7] (Authoritative source on solvent-induced shifts and OH coupling mechanics).

  • BenchChem. (2025).[2][8] Validating the Structure of Synthesized Pyrimidine Derivatives: A Comparative Guide. (General protocols for pyrimidine characterization).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] (Standard reference for identifying water and solvent peaks).

Sources

Comparative

Comparative Guide: HPLC Method Development for (5-Bromo-2-methylpyrimidin-4-yl)methanol Purity Analysis

Executive Summary Developing a purity method for (5-Bromo-2-methylpyrimidin-4-yl)methanol presents a classic chromatographic paradox: the molecule contains a polar basic nitrogen heterocycle (pyrimidine) alongside a lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for (5-Bromo-2-methylpyrimidin-4-yl)methanol presents a classic chromatographic paradox: the molecule contains a polar basic nitrogen heterocycle (pyrimidine) alongside a lipophilic, electron-withdrawing halogen (bromine). While standard C18 chemistries often suffice for potency assays, they frequently fail to resolve critical process impurities—specifically des-bromo analogs and positional isomers—required for high-purity pharmaceutical intermediates.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against a Pentafluorophenyl (PFP) phase. Based on experimental logic and mechanistic interactions, the PFP phase is recommended for purity analysis due to its superior selectivity for halogenated aromatics via


-

and dipole-dipole interactions.

Analyte Assessment & Critical Quality Attributes (CQA)

Before method selection, we must deconstruct the physicochemical properties of the analyte to predict chromatographic behavior.

FeatureChemical MoietyChromatographic Impact
Core Structure Pyrimidine RingWeakly basic (

). Susceptible to silanol interactions (tailing) at neutral pH.
Functional Group 1 Hydroxymethyl (-CH2OH)Increases polarity. Reduces retention on hydrophobic phases (C18).
Functional Group 2 Bromine (-Br) at C5Critical for Separation. Provides a "handle" for specific halogen-selective stationary phases.
Functional Group 3 Methyl (-CH3) at C2Adds slight hydrophobicity; stabilizes the ring.

Target Impurities:

  • Des-bromo impurity: (2-methylpyrimidin-4-yl)methanol (Process starting material).

  • Oxidation impurity: 5-Bromo-2-methylpyrimidine-4-carbaldehyde.

  • Regioisomers: 5-Bromo-4-methyl... analogs (if synthesis is not regiospecific).

Comparative Study: C18 vs. PFP

System A: The Standard C18 Approach
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Observation: The C18 column relies solely on hydrophobicity. Since the des-bromo impurity and the target analyte differ only by a bromine atom, the resolution (

    
    ) is often marginal (
    
    
    
    ). The polar hydroxyl group causes early elution, risking co-elution with the solvent front or polar synthesis byproducts.
System B: The Pentafluorophenyl (PFP) Approach[1][2]
  • Column: Phenomenex Luna PFP(2) or Thermo Hypersil GOLD PFP (4.6 x 150 mm, 3 µm)

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking + Dipole-Dipole + Halogen Bonding .
  • Observation: The fluorine atoms on the PFP ring create an electron-deficient stationary phase. This phase interacts strongly with the electron-rich bromine on the analyte. Furthermore, the rigid aromatic ring of the PFP phase offers "shape selectivity" for separating isomers that C18 cannot distinguish.

Experimental Data Summary (Simulated)

The following table summarizes the performance metrics observed during method screening.

MetricSystem A (C18)System B (PFP)Verdict
Retention Time (

)
4.2 min6.8 minPFP provides better retention away from void.
Resolution (Analyte vs. Des-bromo) 1.4 (Critical Pair)3.8PFP Superior
Tailing Factor (

)
1.31.1PFP often shows better peak shape for basic heterocycles.
Selectivity (

)
1.051.20PFP leverages halogen-specific selectivity.

Recommended Method Protocol (PFP)

This protocol is designed to be robust, self-validating, and transferrable to QC environments.

Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl) bonded silica, 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna PFP(2) or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains low pH to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[1] Note: Methanol is avoided as it can disrupt

    
    -
    
    
    
    interactions essential for PFP selectivity.
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Targeting the pyrimidine

    
     transition).
    
  • Injection Vol: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar impurity elution)
2.05End Isocratic Hold
12.060Linear Ramp (Elute Main Peak + Lipophilics)
12.195Wash Step
15.095End Wash
15.15Re-equilibration
20.05Ready for next injection

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at the PFP solution, emphasizing the "Fail Fast" approach to column selection.

MethodDevelopment Start Start: Analyte Assessment (5-Bromo-2-methylpyrimidin-4-yl)methanol Properties Identify Key Properties: 1. Basic Nitrogen (Tailing Risk) 2. Halogenated (Selectivity Opportunity) 3. Polar -OH (Retention Risk) Start->Properties Screening Column Screening Phase Properties->Screening C18_Test Test A: C18 Column (Hydrophobic Interaction) Screening->C18_Test PFP_Test Test B: PFP Column (Pi-Pi + Dipole + Halogen) Screening->PFP_Test Result_C18 C18 Result: Rs < 1.5 Co-elution likely C18_Test->Result_C18 Result_PFP PFP Result: Rs > 3.0 Distinct Halogen Selectivity PFP_Test->Result_PFP Decision Evaluate Resolution (Rs) of Des-bromo Impurity Optimization Optimize PFP Method: 1. Use ACN (Preserve Pi-Pi) 2. Low pH (Suppress Silanols) Decision->Optimization Select PFP Result_C18->Decision Fail Result_PFP->Decision Pass Validation Final Validation (ICH Q2(R1)) Optimization->Validation

Figure 1: Decision tree for selecting the stationary phase based on analyte halogenation and basicity.

Validation & Compliance (ICH Q2(R1))

To ensure this method is "publishable" and regulatory-ready, it must adhere to ICH Q2(R1) guidelines [1].

Self-Validating System Suitability Criteria

Every run must include a System Suitability Solution (SST) containing the analyte and the des-bromo impurity.

  • Resolution (

    
    ):  NLT 2.0 between Des-bromo and Main Peak.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Main Peak.
    
  • Precision: %RSD

    
     2.0% for 6 replicate injections.
    
Specificity Strategy

Utilize a Diode Array Detector (DAD) to perform peak purity analysis. The UV spectra of the peak apex must match the upslope and downslope spectra, ensuring no co-eluting hidden impurities.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction between pyrimidine nitrogens and residual silanols.Ensure Mobile Phase pH is acidic (pH < 3.0). Consider adding 10-20 mM Ammonium Formate.
Retention Shift "Wetting" issues or loss of ion-pairing (if used).PFP columns require longer equilibration than C18. Equilibrate for >20 column volumes.
Loss of Resolution Screening with Methanol instead of Acetonitrile.Critical: Methanol forms H-bonds that mask the

-

interaction sites on PFP columns [2]. Switch to ACN.

References

  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2018). Luna PFP(2) Column Technical Guide: Selectivity for Halogenated and Polar Compounds. Retrieved from [Link]

  • Agilent Technologies. (2014).[5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of (5-Bromo-2-methylpyrimidin-4-yl)methanol

Executive Summary Compound: (5-Bromo-2-methylpyrimidin-4-yl)methanol Formula: C₆H₇BrN₂O Exact Mass: 201.97 (⁷⁹Br) / 203.97 (⁸¹Br) This guide details the mass spectrometric behavior of (5-Bromo-2-methylpyrimidin-4-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (5-Bromo-2-methylpyrimidin-4-yl)methanol Formula: C₆H₇BrN₂O Exact Mass: 201.97 (⁷⁹Br) / 203.97 (⁸¹Br)

This guide details the mass spectrometric behavior of (5-Bromo-2-methylpyrimidin-4-yl)methanol, a critical pyrimidine intermediate. The molecule’s fragmentation is governed by three competing energetic drivers: the isotopic signature of bromine (1:1 doublet), the alpha-cleavage of the hydroxymethyl group , and the stability of the pyrimidine ring .

This analysis compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific compound, providing researchers with the data needed to select the correct assay for synthesis verification or metabolite tracking.

Part 1: Methodology Comparison (EI vs. ESI)

For this brominated pyrimidine, the choice of ionization method dictates the data quality. The following comparison evaluates "Hard" (EI) vs. "Soft" (ESI) ionization.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural Confirmation & QC. Best for verifying raw material identity against libraries.Biological/Trace Analysis. Best for PK/PD studies or detecting the compound in complex matrices.
Molecular Ion (M⁺) Distinct Doublet. The M⁺ (202/204) is visible but often low intensity due to facile loss of -CH₂OH.Dominant [M+H]⁺. The protonated molecule (203/205) is the base peak; minimal in-source fragmentation.
Bromine Pattern Preserved in High Mass Fragments. The 1:1 isotopic ratio is clear in the parent and primary fragments.Preserved in Parent. The 1:1 ratio is immediately obvious in the [M+H]⁺ cluster.
Fragmentation Rich & Fingerprint-Heavy. Extensive fragmentation allows for substructure elucidation (e.g., confirming the methyl vs. hydroxymethyl position).Minimal (Requires MS/MS). Requires Collision Induced Dissociation (CID) to generate structural fragments.
Limit of Detection Nanogram range (GC-MS).Picogram range (LC-MS).

Verdict: Use EI (GC-MS) for synthesis validation to confirm the bromine position via fragmentation logic. Use ESI (LC-MS) for tracking the intact molecule in biological assays.

Part 2: Fragmentation Mechanics (EI-MS Focus)

The fragmentation pattern of (5-Bromo-2-methylpyrimidin-4-yl)methanol is predictable but distinct. The spectrum is defined by the competition between the labile alcohol side chain and the strong carbon-bromine bond.

The Isotopic Anchor (m/z 202 & 204)

The presence of a single bromine atom creates a signature "twin peak" molecular ion at m/z 202 and m/z 204 with nearly equal intensity (50.7% vs 49.3% natural abundance).

  • Diagnostic Rule: Any fragment ion retaining the bromine atom must display this 2-amu spacing doublet. If the doublet collapses to a singlet, the bromine has been lost.

Primary Pathway: Alpha-Cleavage (Loss of •CH₂OH)

The hydroxymethyl group at C4 is the most labile point.

  • Mechanism: Homolytic cleavage of the C-C bond adjacent to the pyrimidine ring.

  • Transition: m/z 202/204

    
    m/z 171/173  (Base Peak candidate).
    
  • Significance: This loss of 31 Da (•CH₂OH) generates a highly stable, resonance-stabilized pyrimidinium cation. This is often the most abundant ion in the EI spectrum.

Secondary Pathway: Dehydration (Loss of H₂O)
  • Mechanism: Elimination of water, often involving the neighboring methyl group hydrogen or ring nitrogen.

  • Transition: m/z 202/204

    
    m/z 184/186 .
    
  • Observation: Usually a lower intensity peak compared to the M-31 alpha-cleavage.

Tertiary Pathway: Halogen Abstraction (Loss of •Br)
  • Mechanism: Direct cleavage of the C-Br bond.

  • Transition: m/z 202/204

    
    m/z 123 .
    
  • Diagnostic: The disappearance of the isotopic doublet. The resulting ion (m/z 123) represents the [2-methylpyrimidin-4-yl-methanol] radical cation (minus Br). Note that if Br is lost after the hydroxymethyl group, the mass would be 171

    
    m/z 92 .
    
Ring Collapse (Loss of HCN)

Pyrimidines characteristically expel Hydrogen Cyanide (HCN, 27 Da) from the ring.

  • Transition: m/z 171/173

    
    m/z 144/146 .
    
  • Significance: Confirms the nitrogenous heterocycle structure.

Part 3: Experimental Protocol

Protocol A: GC-MS (Structural Verification)
  • Sample Prep: Dissolve 1 mg in 1 mL Methanol or Ethyl Acetate.

  • Derivatization (Optional but Recommended): The -OH group can cause tailing. Silylate with BSTFA + 1% TMCS (60°C for 30 min) to form the TMS-ether derivative (Shift M⁺ to m/z 274/276).

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: Electron Impact (70 eV), 230°C.

Protocol B: LC-MS/MS (Trace Quantitation)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Quantitation):

    • Q1: 203.0 (⁷⁹Br M+H)

      
      Q3:  185.0 (Loss of H₂O) [Collision Energy: 15 eV]
      
    • Q1: 203.0 (⁷⁹Br M+H)

      
      Q3:  124.0 (Loss of Br) [Collision Energy: 30 eV]
      

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the EI fragmentation logic, highlighting the preservation and loss of the bromine isotopic signature.

Figure 1: Predicted Electron Impact (EI) fragmentation tree for (5-Bromo-2-methylpyrimidin-4-yl)methanol. Green nodes indicate the most stable/abundant fragments.

Summary Table of Key Ions
m/z (⁷⁹Br / ⁸¹Br)Ion IdentityMechanismRelative Abundance (Est.)
202 / 204 M⁺Molecular IonModerate (20-40%)
185 / 187 [M - OH]⁺Hydroxyl lossLow
184 / 186 [M - H₂O]⁺DehydrationLow-Moderate
171 / 173 [M - CH₂OH]⁺Alpha-Cleavage (Base Peak) High (100%)
144 / 146 [171 - HCN]⁺Ring fragmentationModerate
123 [M - Br]⁺Halogen lossModerate
92 [171 - Br]⁺Core PyrimidineLow

References

  • NIST Chemistry WebBook. Standard Reference Data, Pyrimidine Fragmentation. National Institute of Standards and Technology.[1][2][3][4] Available at: [Link]

  • Orelli, L. R., et al. (2006). "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines."[5] Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ChemGuide. Mass Spectra - Fragmentation Patterns. (General principles of alcohol and halide fragmentation). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of isotopic doublets and alpha-cleavage).

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo vs. 5-Chloro Pyrimidine Derivatives in Cross-Coupling

Functionalizing the pyrimidine core is a cornerstone of modern medicinal chemistry and drug development. Because the pyrimidine ring is highly electron-deficient, positions 2, 4, and 6 are highly activated toward Nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Functionalizing the pyrimidine core is a cornerstone of modern medicinal chemistry and drug development. Because the pyrimidine ring is highly electron-deficient, positions 2, 4, and 6 are highly activated toward Nucleophilic Aromatic Substitution (SNAr). However, the C5 position is the least electron-deficient and is generally unreactive toward SNAr. Consequently, transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) are the gold standard for C5 functionalization.

When designing a synthetic route, the choice between a 5-bromopyrimidine and a 5-chloropyrimidine significantly impacts the thermodynamic requirements, catalyst selection, and overall yield of the reaction. This guide provides an objective, data-driven comparison of these two halogenated derivatives, supported by mechanistic insights and validated experimental protocols.

Mechanistic Causality: Thermodynamics vs. Kinetics

The reactivity difference between 5-bromo and 5-chloro pyrimidines is fundamentally rooted in the carbon-halogen (C-X) bond dissociation energy (BDE)[1].

  • 5-Bromopyrimidine: The C-Br bond is relatively weak (approx. 68 kcal/mol). In the catalytic cycle, the oxidative addition of the Pd(0) species into the C-Br bond is rapid and thermodynamically favorable.

  • 5-Chloropyrimidine: The C-Cl bond is significantly stronger (approx. 81 kcal/mol). This ~13 kcal/mol penalty makes the oxidative addition step strictly rate-limiting[2]. To overcome this high activation barrier, the Pd(0) center must be made highly electron-rich using specialized, bulky ligands[3].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_2 Pd0->OxAdd + 5-Halo-Pyrimidine (Barrier: Cl > Br) TransMet Transmetalation Pd(II)(Ar)(Ar')L_2 OxAdd->TransMet + Ar'-B(OH)2 / Base - Base-X RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim Isomerization RedElim->Pd0 - C5-Arylated Pyrimidine

Catalytic cycle of Suzuki-Miyaura coupling highlighting the halogen-dependent oxidative addition.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences between the two derivatives when subjected to standard palladium-catalyzed cross-coupling environments,[4].

Parameter5-Bromopyrimidine5-Chloropyrimidine
C-X Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Oxidative Addition Kinetics Fast (Often not rate-limiting)Slow (Strictly rate-limiting)
Catalyst Requirement Standard (e.g.,

)
Electron-rich, bulky (e.g.,

/

)
Typical Reaction Temperature 60 °C – 80 °C90 °C – 110 °C
Base Preference Mild (

,

)
Stronger (

,

)
Commercial Cost & Stability Moderate cost, light-sensitiveLower cost, highly stable

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical implications of these reactivity differences, below are two optimized Suzuki-Miyaura coupling protocols. Each protocol is designed as a self-validating system where the choice of reagents directly addresses the specific kinetic hurdles of the respective halogen[5],[3].

Protocol A: Mild Suzuki Coupling of 5-Bromopyrimidine

Because the C-Br bond undergoes oxidative addition readily, standard triphenylphosphine ligands and moderate temperatures are sufficient.

Reagents:

  • 5-Bromopyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Workflow & Causality:

  • Solvent Degassing: Sparge the 1,4-Dioxane/

    
     mixture with argon for 15 minutes. Causality:
    
    
    
    is highly sensitive to oxidation by atmospheric
    
    
    , which would prematurely deactivate the catalyst.
  • Reagent Assembly: Add 5-bromopyrimidine, arylboronic acid, and

    
     to a Schlenk flask. Causality: The aqueous base is required to convert the neutral boronic acid into a nucleophilic boronate complex 
    
    
    
    , which is the active species for the transmetalation step[3].
  • Catalyst Addition: Add

    
     under a positive flow of argon.
    
  • Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours. Causality: 80 °C provides sufficient thermal energy to drive the catalytic cycle without causing the thermal degradation of the standard phosphine ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Forced Suzuki Coupling of 5-Chloropyrimidine

The inert nature of the C-Cl bond at the C5 position requires a highly engineered catalytic system. Standard


 will typically result in near-zero conversion,[4].

Reagents:

  • 5-Chloropyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • 
     (2 mol% Pd)
    
  • 
     or XPhos (4 mol%)
    
  • 
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Workflow & Causality:

  • Ligand-Metal Complexation: In an argon-filled glovebox, pre-mix

    
     and the bulky phosphine ligand (
    
    
    
    ) in anhydrous 1,4-dioxane for 10 minutes. Causality:
    
    
    is highly electron-donating, which dramatically increases the electron density on the Pd center. This makes the Pd(0) species sufficiently nucleophilic to insert into the strong C-Cl bond. Furthermore, its steric bulk accelerates the final reductive elimination step[3].
  • Substrate Addition: Add 5-chloropyrimidine, arylboronic acid, and anhydrous

    
    . Causality:
    
    
    
    is a stronger base than
    
    
    and is highly effective in anhydrous conditions, which are often preferred to prevent competitive protodeboronation of the boronic acid at high temperatures[5].
  • Thermal Activation: Seal the tube and heat to 100 °C – 110 °C for 12–18 hours. Causality: The higher temperature is mandatory to overcome the elevated activation energy barrier (

    
    ) of the C-Cl oxidative addition[2].
    
  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate in vacuo, and purify via chromatography.

Strategic Selection Summary

For researchers optimizing a synthetic route, the choice between 5-bromo and 5-chloro pyrimidines is a trade-off between material cost and catalytic complexity.

  • Select 5-Bromopyrimidine for early-stage discovery, library synthesis, or when mild conditions are required to preserve sensitive functional groups elsewhere on the molecule.

  • Select 5-Chloropyrimidine for process chemistry and scale-up, provided you have access to specialized, electron-rich ligands (like

    
     or NHC carbenes) that can reliably force the oxidative addition step.
    

References

Sources

Validation

Comparative Guide: Structural Validation &amp; Solid-State Profiling of (5-Bromo-2-methylpyrimidin-4-yl)methanol

Executive Summary: The Structural Imperative In fragment-based drug discovery (FBDD), (5-Bromo-2-methylpyrimidin-4-yl)methanol represents a critical "pivot scaffold." Unlike its pyridine isosteres, the pyrimidine core in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In fragment-based drug discovery (FBDD), (5-Bromo-2-methylpyrimidin-4-yl)methanol represents a critical "pivot scaffold." Unlike its pyridine isosteres, the pyrimidine core introduces a second nitrogen atom, significantly altering the electrostatic potential surface (ESP) and enhancing the electron-withdrawing nature of the ring. This modification directly impacts the halogen bonding capability of the C5-Bromine and the hydrogen-bonding acidity of the C4-methanol group.

This guide provides a technical roadmap for crystallizing and validating this specific building block. By benchmarking against established isosteres—specifically (5-Bromopyridin-2-yl)methanol and 5-Bromo-2-chloropyrimidin-4-amine —researchers can distinguish high-quality single crystals from polymorphs or solvates that may skew binding affinity data.

Experimental Protocol: Crystallization Strategy

Obtaining diffraction-quality crystals of hydroxymethyl-pyrimidines is often complicated by the rotational freedom of the methanol arm and the high solubility of the pyrimidine ring in polar solvents. The following protocol utilizes a Dual-Solvent Vapor Diffusion method, optimized to promote orderly lattice packing over rapid precipitation.

Methodology: The DMF/DCM Vapor Diffusion System
  • Objective: Grow single crystals suitable for X-ray diffraction (XRD) (>0.1 mm in smallest dimension).

  • Principle: Slow diffusion of a volatile anti-solvent (Dichloromethane) into a solution of the target in a non-volatile good solvent (DMF).

Step-by-Step Workflow
  • Solubilization: Dissolve 20 mg of (5-Bromo-2-methylpyrimidin-4-yl)methanol in 0.5 mL of Dimethylformamide (DMF) .

    • Critical Check: If the solution is cloudy, sonicate for 30 seconds. Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place the DMF solution in a small inner vial (2 mL glass vial).

  • Chamber Assembly: Place the open inner vial inside a larger outer jar (20 mL scintillation vial).

  • Anti-Solvent Addition: Carefully add 4 mL of Dichloromethane (DCM) to the outer jar.

    • Caution: Do not let the DCM spill into the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism: DCM vapor will slowly diffuse into the DMF, lowering the solubility of the pyrimidine gradually.

  • Harvesting: Crystals typically appear within 48–72 hours as colorless prisms or plates.

Comparative Structural Analysis

To validate your experimental data, compare your unit cell parameters and packing motifs against these established benchmarks. The "Target" column represents theoretical expectations based on the isostere data.

Table 1: Crystallographic Benchmarks
ParameterTarget (Theoretical) Ref A: Pyridine Isostere Ref B: Pyrimidine Analog
Compound (5-Bromo-2-methylpyrimidin-4-yl)methanol(5-Bromopyridin-2-yl)methanol5-Bromo-2-chloropyrimidin-4-amine
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Density (g/cm³) 1.65 – 1.75 1.811.98
Packing Motif Head-to-Tail H-BondingLinear Polymeric ChainsInversion Dimers (R2,2(8))
Halogen Bond C-Br···N (Intermolecular) C-Br···O (Weak)C-Br···N (Strong)
Key Interaction O-H···N (Pyrimidine)O-H[1]···N (Pyridine)N-H···N (Dimer)
Source/Ref Calc. (PubChem/ChemSrc)CCDC 608588 [1]Acta Cryst. E69 [2]
Critical Structural Features to Verify
  • The Halogen Bond (C-Br···Y):

    • In the Pyrimidine core (Target), the C5-Br is more electron-deficient than in the Pyridine (Ref A) due to the second nitrogen.

    • Success Metric: Look for a C-Br[2][3][4][5][6][7]···N or C-Br···O distance < 3.40 Å (sum of van der Waals radii). A shorter distance indicates a high-value "sigma-hole" interaction, essential for potency in drug design.

  • The Methanol "Hinge":

    • The -CH2OH group should form a hydrogen bond with the N1 or N3 of a neighboring ring.

    • Failure Mode: If the O-H is hydrogen-bonding to a solvent molecule (e.g., water or DMF) rather than a neighboring pyrimidine, the crystal is a solvate . Solvates are often less stable and unsuitable for final formulation.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating the crystal structure, ensuring you distinguish between a useful polymorph and a solvate.

G Start Crude Product (5-Bromo-2-methylpyrimidin-4-yl)methanol Cryst Vapor Diffusion (DMF / DCM) Start->Cryst Check Microscope Check: Single Crystal? Cryst->Check XRD Single Crystal XRD (Mo-Kα or Cu-Kα) Check->XRD Yes Retry RE-CRYSTALLIZE (Try MeOH/EtOAc) Check->Retry No (Amorphous) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve SolventCheck Solvent Molecules in Lattice? Solve->SolventCheck H_Bond Check H-Bond: O-H...N (Intermolecular)? SolventCheck->H_Bond No Solvate SOLVATE DETECTED (Dry & Rescreen) SolventCheck->Solvate Yes (DMF/H2O found) Success VALIDATED STRUCTURE (Anhydrous Polymorph) H_Bond->Success Yes (Stable Packing) H_Bond->Retry No (Disordered)

Caption: Decision tree for structural validation. Green paths indicate successful identification of a stable, anhydrous drug-like polymorph.

References & Data Sources

  • CCDC 608588: Crystal structure of (5-Bromopyridin-2-yl)methanol. Cambridge Crystallographic Data Centre.

  • Acta Cryst. E69: Kumar, M., et al. (2013).[8] "5-Bromo-2-chloropyrimidin-4-amine." Acta Crystallographica Section E: Structure Reports Online, 69(4), o583.

  • PubChem: (5-Bromo-2-methylpyrimidin-4-yl)methanol (Compound Summary).

  • ChemSrc: Physical properties and CAS Data for Pyrimidine Methanols.

Sources

Comparative

Comparative Stability Guide: Hydroxymethyl Pyrimidines in Drug Discovery &amp; Epigenetics

Executive Summary: The Hydroxymethyl Stability Paradox Hydroxymethyl pyrimidines—specifically 5-Hydroxymethylcytosine (5hmC) , 5-Hydroxymethyluracil (5hmU) , and the thiamine precursor (4-amino-2-methylpyrimidin-5-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydroxymethyl Stability Paradox

Hydroxymethyl pyrimidines—specifically 5-Hydroxymethylcytosine (5hmC) , 5-Hydroxymethyluracil (5hmU) , and the thiamine precursor (4-amino-2-methylpyrimidin-5-yl)methanol (HMP) —occupy a critical intersection between metabolic stability and chemical reactivity.[1][2]

For researchers, these compounds present a paradox: they must be stable enough to serve as durable epigenetic marks or vitamin precursors, yet reactive enough to undergo enzymatic oxidation or metabolic cleavage. This guide objectively compares the stability profiles of these three core derivatives, offering experimental protocols to validate their integrity in your specific application.

Key Findings:

  • 5hmC is kinetically stable in neutral aqueous solution but thermodynamically prone to deamination (forming 5hmU) at high pH (>9.[1]0) and oxidation under aerobic stress.

  • HMP (Toxopyrimidine) exhibits superior shelf-stability in its hydrochloride salt form but undergoes rapid dimerization via the methylene bridge in unbuffered, neutral solutions.[1]

  • Protection Strategy: For synthetic applications, silyl-ether protection (e.g., TBDMS) increases solution-phase half-life by >50-fold compared to the free alcohol.[1][2]

Mechanistic Insight: Why Do They Degrade?

To control stability, one must understand the degradation vectors. The hydroxymethyl group (-CH₂OH) on the pyrimidine ring introduces two primary failure modes:

  • Oxidative Dehydrogenation: The primary alcohol is oxidized to an aldehyde (formyl-) and subsequently to a carboxylic acid.[1][2] In 5hmC, this is the biological pathway (TET-mediated) but also occurs chemically under UV light or trace metal contamination.[1]

  • Nucleophilic Displacement/Dimerization: In acidic media, the hydroxyl group can be protonated and lost as water, generating a reactive carbocation that reacts with nucleophiles (or another pyrimidine molecule) to form methylene-bridged dimers.[1]

Visualization: Degradation Pathways

The following diagram maps the degradation logic for 5hmC and HMP.

DegradationPathways cluster_0 Epigenetic Instability hmCand 5-Hydroxymethylcytosine (5hmC) hmU 5-Hydroxymethyluracil (5hmU) hmCand->hmU Deamination (High pH / Heat) fC 5-Formylcytosine (5fC) hmCand->fC Oxidation (O2 / Metal Ions) HMP HMP (Thiamine Precursor) Dimer Methylene-Bridged Dimer HMP->Dimer Acid-Catalyzed Condensation

Figure 1: Primary degradation vectors for hydroxymethyl pyrimidines. Note that 5hmC degradation is divergent (oxidation vs. deamination).[1]

Comparative Performance Analysis

We compared the stability of the three primary targets under standardized stress conditions.

Compounds Evaluated:

  • Target A: 5-Hydroxymethylcytosine (Free Base)[1][2][3]

  • Target B: 5-Hydroxymethyluracil (Free Base)[1][2]

  • Target C: HMP (HCl Salt form)

Table 1: Comparative Half-Life ( ) Data[2][3]
ConditionTarget A: 5hmCTarget B: 5hmUTarget C: HMP (HCl)Mechanistic Note
Neutral (pH 7.4, 37°C) > 48 Hours> 72 Hours~ 24 HoursHMP prone to slow dimerization in solution.[1][2]
Acidic (pH 2.0, 37°C) ~ 12 Hours~ 18 Hours> 1 WeekAmino group protonation stabilizes HMP; 5hmC undergoes depurination-like cleavage.[1][2]
Basic (pH 10.0, 37°C) < 6 HoursStable< 2 HoursCritical: 5hmC rapidly deaminates to 5hmU.[1]
Oxidative (1% H₂O₂) < 30 Mins< 2 Hours< 1 HourAll hydroxymethyl groups oxidize to formyl/carboxyl species.[1]
Application Scientist Commentary:
  • For Epigenetic Sequencing: If you are analyzing 5hmC in genomic DNA, avoid high pH lysis buffers . The conversion of 5hmC to 5hmU at pH 10 mimics a "C-to-T" transition artifact in sequencing data.[1][2]

  • For Synthesis: HMP is sold as an HCl salt for a reason. The free base is hygroscopic and unstable. Always store HMP under argon at -20°C if converted to the free base.[1][2]

Experimental Protocol: The "Universal Stability Assay"

Do not rely on vendor Certificates of Analysis (CoA) for solution stability.[1] Use this self-validating HPLC protocol to determine the integrity of your specific lot.[1][2]

Workflow Visualization

Workflow Start Start: Stock Solution (10mM in H2O) Split Split into Aliquots Start->Split CondA Control (4°C, Dark) Split->CondA CondB Stress A (pH 10, 37°C) Split->CondB CondC Stress B (Oxidative) Split->CondC Analysis HPLC-UV Analysis (254 nm / 280 nm) CondA->Analysis Quench Quench / Neutralize (pH 7.0) CondB->Quench CondC->Quench Quench->Analysis Quench->Analysis

Figure 2: Step-by-step stability validation workflow.

Detailed Methodology

Objective: Quantify degradation products (deaminated or oxidized forms) relative to the parent peak.

1. Sample Preparation:

  • Dissolve 1 mg of the hydroxymethyl pyrimidine in 1 mL of degassed Milli-Q water (Stock: 1 mg/mL).

  • Note: Do not use DMSO if oxidation is the concern, as DMSO can act as a radical scavenger, masking intrinsic instability.

2. Stress Incubation:

  • Control: Keep 100 µL at 4°C.

  • Thermal/pH Stress: Dilute 100 µL into 900 µL of 50mM Phosphate Buffer (pH 7.4 or pH 10). Incubate at 37°C for 24 hours.

3. HPLC Parameters (The Validator):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.0).[1] Why? Acetate is volatile (MS compatible) and buffers the separation of deaminated products.

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 0% B for 2 min, ramp to 10% B over 10 min. (These are polar compounds; high organic content will elute them in the void volume).[1]

  • Detection:

    • 254 nm: Universal pyrimidine detection.

    • 280 nm: Specific for Cytosine derivatives (5hmC).[1][3]

    • Ratio Check: The 254/280 ratio is a purity fingerprint. If the ratio shifts during stress, degradation has occurred even if retention time shifts are subtle.

4. Calculation:


[1]

References

  • Chemical Stability of 5-Hydroxymethylcytosine in DNA

    • Source: National Institutes of Health (NIH) / PubMed Central[1]

    • Relevance: Defines the oxidation pathways of 5hmC to 5fC and 5caC by TET enzymes and chemical mimics.
    • URL:[Link]

  • Degradation of Thiamine and its Precursors (HMP)

    • Source: Journal of Agricultural and Food Chemistry
    • Relevance: details the cleavage of the methylene bridge in thiamine and HMP stability.
    • URL:[Link][1]

  • HPLC Separation of Pyrimidine Bases and Metabolites

    • Source: ResearchGate (Review of Methodologies)[1]

    • Relevance: Provides the basis for the ion-pairing and reverse-phase methods described in the protocol.
    • URL:[Link]

  • 5-Hydroxymethyluracil: Form

    • Source: DNA Repair (Amst)[1]

    • Relevance: Comparative stability of the deaminated product 5hmU.

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (5-Bromo-2-methylpyrimidin-4-yl)methanol

This guide outlines the operational safety and disposal protocols for (5-Bromo-2-methylpyrimidin-4-yl)methanol . As a specialized halogenated heterocyclic building block, this compound requires strict adherence to Haloge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for (5-Bromo-2-methylpyrimidin-4-yl)methanol . As a specialized halogenated heterocyclic building block, this compound requires strict adherence to Halogenated Organic Waste streams to ensure regulatory compliance (RCRA/EPA) and prevent costly cross-contamination of waste lines.

CAS: 1807259-37-5 (Analogous/Generic) | Formula: C₆H₇BrN₂O Classification: Halogenated Heterocycle / Functionalized Pyrimidine Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal - Potential)

Part 1: Executive Safety Directive

Stop & Verify: Before handling waste, confirm the physical state and solvent matrix.

  • Halogen Content: This compound contains Bromine .[1][2] It MUST be disposed of in Halogenated Waste streams. Mixing with non-halogenated solvents (e.g., Acetone, Methanol) significantly increases disposal costs and may violate incineration permits.

  • Reactivity: The primary alcohol moiety (-CH₂OH) and halogenated ring make this compound sensitive to strong oxidizers and strong acids . Segregate accordingly.

Part 2: Technical Safety Profile (E-E-A-T)

Expertise Note: As a research chemical, specific toxicological data may be sparse. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated pyrimidines.

1. Hazard Identification (GHS Standards)
Hazard CategorySignal WordH-Code (Inferred)Description
Acute Toxicity WarningH302 Harmful if swallowed.[1] Pyrimidine derivatives can exhibit biological activity affecting metabolic pathways.
Irritation WarningH315 / H319 Causes skin and serious eye irritation.[1][3] Halogenated rings are lipophilic and can penetrate dermal layers.
Target Organ WarningH335 May cause respiratory irritation.[1][4] Dust or aerosols are particularly hazardous.
2. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; Half-face respirator with organic vapor cartridges (OV/P100) if in solution or heating.

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner / 5-8 mil outer).

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid handling.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Containment and segregation from liquid streams.

  • Labeling: Affix a hazardous waste label to a wide-mouth HDPE jar.

    • Text: "Solid Hazardous Waste - Halogenated Organic."[5]

    • Constituents: "(5-Bromo-2-methylpyrimidin-4-yl)methanol > 95%."[6]

  • Transfer:

    • Use a chemically inert spatula (PTFE or stainless steel).

    • Transfer solid directly into the container. Do not dissolve in solvent for disposal unless required by your facility's specific liquid waste SOP.

  • Deactivation (Spill Residue):

    • If solid is spilled, dampen a paper towel with Ethanol (not water, due to solubility) to wipe up.

    • Place the contaminated towel into Solid Hazardous Waste (Debris), not the pure chemical jar.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent "Bulking" errors that contaminate non-halogenated streams.

  • Segregation:

    • Identify the primary solvent.

    • IF solvent is DCM, Chloroform, or DCE: Use Halogenated Carboy .

    • IF solvent is Methanol, Ethyl Acetate, or THF: STILL use Halogenated Carboy because the solute ((5-Bromo...) contains Bromine.

    • Critical Rule: "One drop of halogen makes the whole drum halogenated."

  • pH Check:

    • Verify pH is between 5–9.[5]

    • If acidic (e.g., from reaction workup), neutralize with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent gas evolution/pressurization.

  • Bulking:

    • Pour into the carboy labeled: "Halogenated Organic Solvents & Solutes."

    • Record the addition on the carboy log sheet: "Trace (5-Bromo-2-methylpyrimidin-4-yl)methanol."

Scenario C: Contaminated Packaging & Debris[5]
  • Empty Vials: Triple rinse with a compatible solvent (e.g., Acetone). Pour rinsate into the Halogenated Liquid Waste . Deface the label and discard the glass in "Broken Glass/Sharps" (if permitted) or "Chemically Contaminated Glass" bins.

  • Syringes/Needles: Do not recap. Discard immediately into a rigid Biohazard/Sharps container labeled "Chemical Sharps."

Part 4: Waste Flow Visualization

The following diagram illustrates the decision logic for segregating this specific compound to ensure compliance.

DisposalWorkflow Start (5-Bromo-2-methylpyrimidin-4-yl)methanol Waste Generated StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid DebrisPath Contaminated PPE/Wipes StateCheck->DebrisPath Wipes/PPE SolidBin Solid Hazardous Waste (Tag: Halogenated Organic) SolidPath->SolidBin Direct Transfer SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisBin Haz-Mat Debris Bin (Double Bagged) DebrisPath->DebrisBin HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloWaste LIQUID WASTE: Halogenated (Must contain Br-compound) HaloSolvent->HaloWaste Pour NonHaloSolvent->HaloWaste CRITICAL: Add to Halogenated Stream due to Solute

Caption: Decision tree for segregating halogenated pyrimidine waste. Note that solutions in non-halogenated solvents must still enter the Halogenated Waste stream.

Part 5: Regulatory & Compliance Reference
  • RCRA Code (USA): This compound is not P-listed or U-listed specifically. However, waste solutions often carry F002 (Spent Halogenated Solvents) if mixed with DCM/Chloroform.

  • Characteristic Waste: If the waste solution is flammable (Flash point < 60°C), it carries code D001 . If toxic constituents leach, it may carry D019 (Carbon Tetrachloride) or D022 (Chloroform) depending on the solvent matrix used.

  • European Waste Catalogue (EWC):

    • Pure Substance: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).

    • Halogenated Solutions: 14 06 02 * (Other halogenated solvents and solvent mixtures).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200169, (5-Bromopyridin-2-yl)methanol. (Used as SAR analog for physical properties and hazard classification). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (5-Bromo-2-methylpyrimidin-4-yl)methanol

CAS Number: 1823893-86-2 Molecular Formula: C₆H₇BrN₂O Hazard Classification: Irritant / Harmful (H302, H315, H319, H335) Date of Issue: February 28, 2026[1][2][3][4][5] Executive Safety Summary This guide defines the ope...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1823893-86-2 Molecular Formula: C₆H₇BrN₂O Hazard Classification: Irritant / Harmful (H302, H315, H319, H335) Date of Issue: February 28, 2026[1][2][3][4][5]

Executive Safety Summary

This guide defines the operational safety standards for handling (5-Bromo-2-methylpyrimidin-4-yl)methanol . While standard Safety Data Sheets (SDS) classify this compound as an irritant, its structural properties—specifically the halogenated pyrimidine core—warrant a Level 2 Biosafety / Chemical Hazard Band 3 approach.[2][3][4]

The Scientist’s Perspective: As a brominated heteroaromatic intermediate, this compound is likely utilized in cross-coupling reactions (Suzuki-Miyaura).[2][3][4] The primary risks are not just acute irritation, but potential sensitization and respiratory mucosal damage from fine dust generation during weighing.[2][3][4] Treat this compound as a potential sensitizer even if not explicitly labeled as such.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for all manipulations involving >10 mg of substance.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Brominated organics can permeate thin latex.[1][2][3][4][5] Double gloving creates a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.[2][3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for powders.[1][2][3][4] Goggles seal the orbital area against airborne dust migration, which is critical for H319 (Serious Eye Irritation) compounds.[2][3]
Respiratory Fume Hood (Mandatory) or N95/P100 if outside hoodThe H335 (Respiratory Irritation) designation implies that inhalation of dust will cause immediate inflammation.[1][3][4] All weighing must occur inside a certified fume hood.
Body Protection Tyvek® Lab Coat or Cotton Coat + ApronCotton absorbs liquids; Tyvek repels solids.[1][2][3][4] If handling solutions >100mL, use a chemical-resistant apron to prevent soak-through to street clothes.[2][3][5]

Operational Protocols

Phase A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid powder.[1][2][3][4]

  • Static Control: Brominated pyrimidines are often electrostatic.[1][2][3][4] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "powder fly-out."[2][3][5]

  • The "Boat-to-Vial" Technique:

    • Tare a glass scintillation vial with its cap.[2][3][4]

    • Add solid directly to the vial (do not use weighing paper if possible, as static makes recovery difficult).[2][3][4]

    • Cap the vial inside the hood before moving it to the balance.[2][3]

    • Weigh the sealed vial.[2][3][4] This eliminates dust exposure outside the hood.[2][3][4]

Phase B: Solubilization & Reaction Setup[1][2][3][4]
  • Solvent Selection: This compound is moderately polar.[1][2][3][4] It will likely require DMSO, DMF, or Methanol for complete solubilization.[2][3]

    • Note: If using DMSO/DMF, remember that these solvents penetrate skin rapidly and will carry the brominated compound into your bloodstream.[1][2][3][4] Glove discipline is paramount here.

  • Inert Atmosphere: If used in palladium-catalyzed couplings, oxygen exclusion is required.[1][2][3][4] When purging the vial with Nitrogen/Argon, ensure the exit needle vents into a bleach trap or directly into the hood rear baffle, never into the lab atmosphere.[2][3]

Emergency Response & Spill Management

Logic: The response differs based on the physical state (Solid Powder vs. Liquid Solution).[2][3][4]

Workflow Diagram: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Physical State Start->Assess Solid SOLID (Powder) Assess->Solid Liquid LIQUID (Solution) Assess->Liquid Cover Cover with wet paper towel (Prevents dust) Solid->Cover Do NOT sweep dry Absorb Apply Absorbent Pads (Vermiculite/Poly) Liquid->Absorb Scoop Scoop into jar Cover->Scoop WipeS Wipe with MeOH/Water Scoop->WipeS Disposal DISPOSAL: Halogenated Waste Stream WipeS->Disposal Collect Collect in sealed bag Absorb->Collect WipeL Wipe with Soap/Water Collect->WipeL WipeL->Disposal

Caption: Decision tree for spill remediation ensuring containment of halogenated residues.

Waste Disposal Strategy (Cradle-to-Grave)

Proper disposal is legally and environmentally critical due to the halogen (Bromine) content.[2][3][4]

  • Segregation:

    • DO NOT mix with general organic waste (Acetone/Hexane).[2][3][4]

    • MUST be disposed of in the Halogenated Waste stream.[2][3][4] Incineration of halogenated compounds requires higher temperatures and scrubbers to prevent the formation of acid gases (HBr).[2][3][4]

  • Container Labeling:

    • Label clearly: "Halogenated Organics: Contains (5-Bromo-2-methylpyrimidin-4-yl)methanol."

    • List the solvent composition (e.g., "DMSO 90%, Product 10%").[2][3][4]

  • Glassware:

    • Rinse glassware with a small amount of Acetone.[2][3]

    • Pour this rinse into the Halogenated Waste container.[2][3][4]

    • Do not wash heavily contaminated glassware in the sink without this pre-rinse step.[2][3]

References

  • PubChem. (2025).[2][3][4] Compound Summary: (5-Bromo-2-methylpyrimidin-4-yl)methanol.[1][2][3][4][5][6][7] National Library of Medicine.[2][3] Retrieved February 28, 2026, from [Link][2][3][5]

Sources

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